Product packaging for 3-Pyrimidin-5-yl-benzoic acid(Cat. No.:CAS No. 852180-74-6)

3-Pyrimidin-5-yl-benzoic acid

Cat. No.: B1307597
CAS No.: 852180-74-6
M. Wt: 200.19 g/mol
InChI Key: URQRFVRGUHUTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Pyrimidin-5-yl-benzoic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O2 B1307597 3-Pyrimidin-5-yl-benzoic acid CAS No. 852180-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQRFVRGUHUTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400506
Record name 3-Pyrimidin-5-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-74-6
Record name 3-Pyrimidin-5-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Research Applications of 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Pyrimidin-5-yl-benzoic acid (CAS 852180-74-6) is a heterocyclic organic compound primarily utilized in pharmaceutical research as a specialized chemical scaffold.[1] Its principal application is as a Protein Degrader Building Block , specifically serving as a component for the linker in Proteolysis-targeting chimeras (PROTACs).[1] While not an active therapeutic agent itself, its structure is integral to the design and synthesis of advanced drug candidates that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide details the core function of this building block within the context of targeted protein degradation, outlining the underlying biological mechanisms, synthetic strategies, and key evaluation metrics for the final PROTAC molecules.

The Role of this compound in PROTACs

PROTACs are advanced, heterobifunctional molecules engineered to selectively eliminate target proteins (Proteins of Interest, or POIs) from within a cell.[2][3] They represent a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology that results in the complete removal of the target protein.[2]

A PROTAC molecule consists of three distinct parts:

  • A POI Ligand: Binds to the target protein (e.g., a kinase, a transcription factor).

  • An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A Linker: Covalently connects the POI and E3 ligase ligands.

This compound serves as a foundational component for the linker . The pyrimidine ring provides a degree of rigidity and defined geometry, while the benzoic acid's carboxyl group (-COOH) offers a reactive handle for synthetic chemists to attach the other components, typically through amide bond formation.[4] The linker's structure, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex.[4]

Mechanism of Action: Targeted Protein Degradation

The ultimate goal of using a building block like this compound is to create a PROTAC that hijacks the cell's ubiquitin-proteasome system (UPS). The mechanism proceeds through several key steps, which are initiated by the PROTAC molecule.[3][5]

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target POI and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[3][6]

  • Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the POI.

  • Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[5] The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to act catalytically to degrade multiple copies of the target protein.[5][7]

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Released & Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of a PROTAC molecule.

General Synthetic Strategy and Experimental Protocols

The synthesis of a PROTAC using a building block like this compound typically involves a multi-step process focused on sequentially linking the three core components. The carboxylic acid group is a key reactive site for standard coupling reactions.

Generalized Synthetic Workflow

The process can be generalized as attaching the linker building block to either the POI ligand or the E3 ligase ligand first, followed by the addition of the final component. Amide coupling is a common and robust method used for these conjugations.

Synthesis_Workflow Generalized PROTAC Synthesis Workflow start1 POI Ligand (with amine handle) intermediate POI-Linker Intermediate start1->intermediate Amide Coupling (e.g., HATU, DIPEA) start2 This compound (Linker Building Block) start2->intermediate final_protac Final PROTAC Molecule intermediate->final_protac Amide Coupling (or other ligation) start3 E3 Ligase Ligand (with amine handle) start3->final_protac

Caption: A representative workflow for PROTAC synthesis.

Representative Experimental Protocol: Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing linker building block (like this compound) to an amine-containing ligand (POI or E3).

  • Reagent Preparation: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activator Addition: To the stirred solution, add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired coupled intermediate.

  • Final Assembly: Repeat a similar coupling procedure to attach the third component to the other end of the linker, which would be synthetically modified to present a suitable reactive handle.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC derived from a building block like this compound is assessed using specific quantitative metrics. These values are determined experimentally in cell-based assays. The table below shows representative data for potent PROTACs to illustrate the key parameters measured.

ParameterDefinitionRepresentative Value Range
DC₅₀ The concentration of a PROTAC required to degrade 50% of the target protein.< 1 nM to > 1 µM
Dₘₐₓ The maximum percentage of protein degradation achievable at high PROTAC concentrations.> 80%
Kd The dissociation constant, measuring the binding affinity of the PROTAC to its target POI or E3 ligase.Low nM to µM

Note: The values presented are illustrative for various published PROTACs and are not specific to a PROTAC made with this compound, as such specific data is not publicly available. For example, a potent VHL-based BET degrader, ARV-771, showed a DC₅₀ of <1 nM and a Dₘₐₓ of >90% in prostate cancer cell lines.[7] A Bruton's tyrosine kinase (BTK) degrader demonstrated a DC₅₀ of 6.2 nM and a Dₘₐₓ greater than 99%.[3]

Conclusion

This compound is a valuable research chemical whose utility is realized in its incorporation into complex and highly specific PROTAC molecules. As a linker building block, it provides a rigid, well-defined scaffold and a convenient synthetic handle for the assembly of these powerful agents of targeted protein degradation. Understanding its role is crucial for researchers in medicinal chemistry and drug discovery who are working to design the next generation of therapeutics capable of addressing previously "undruggable" protein targets.

References

An In-depth Technical Guide to 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrimidin-5-yl-benzoic acid is a bi-aryl heterocyclic compound. Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, makes it a molecule of interest in medicinal chemistry and materials science. Pyrimidine and benzoic acid derivatives are known to exhibit a wide range of biological activities and are scaffolds in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, outlines general experimental protocols for its characterization, and proposes a logical workflow for its investigation as a potential drug candidate.

Molecular Structure and Identifiers

The fundamental structure of this compound consists of a pyrimidine ring attached at its 5-position to the 3-position of a benzoic acid ring.

IdentifierValue
IUPAC Name 3-(Pyrimidin-5-yl)benzoic acid
CAS Number 852180-74-6[3][4]
Molecular Formula C11H8N2O2[3][4]
Molecular Weight 200.19 g/mol [3][4]
SMILES O=C(O)c1cccc(c1)c2cncncn2
InChI InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(7-9)10-4-12-6-13-5-10/h1-7H,(H,14,15)

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited. The following table summarizes available data, much of which is computationally predicted.

PropertyValueSource
Purity ≥95% - ≥97%[3]
Physical Form Solid
Topological Polar Surface Area (TPSA) 63.08 Ų[5]
logP (predicted) 1.8418[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]
Storage Temperature Room temperature or 2-8 °C[3]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the synthesis and characterization of similar small molecules can be applied.

Synthesis via Suzuki Coupling

A common method for the synthesis of bi-aryl compounds is the Suzuki coupling reaction. A plausible synthetic route for this compound would involve the reaction of 5-bromopyrimidine with 3-carboxyphenylboronic acid.

Materials:

  • 5-bromopyrimidine

  • 3-carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-carboxyphenylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2.0 equivalents).

  • Purge the vessel with an inert gas.

  • Add the solvent mixture to the vessel.

  • Add 5-bromopyrimidine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Physicochemical Characterization

Purity and Identity Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the compound.[6]

Solubility Determination:

  • Prepare a series of saturated solutions of the compound in various solvents (e.g., water, DMSO, ethanol).

  • Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

  • Filter the solutions to remove any undissolved solid.

  • Determine the concentration of the compound in the filtrate using a calibrated analytical method such as UV-Vis spectroscopy or HPLC.

Biological Activity Screening

Given that this compound is listed as a "Protein Degrader Building Block" by some suppliers, a primary area of investigation would be its potential role in targeted protein degradation (e.g., as a component of a PROTAC).[3] General screening protocols to assess biological activity are outlined below.

Cell Viability Assay:

  • Plate cells of interest (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Assess cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo®).

  • Measure the signal using a plate reader and calculate the IC50 value.

Target Binding Assays:

  • Surface Plasmon Resonance (SPR): To assess direct binding to a purified target protein.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

  • Microscale Thermophoresis (MST): A method to quantify binding affinity in solution.[7]

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound as a potential therapeutic agent.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Lead Optimization synthesis Synthesis & Purification physchem Physicochemical Characterization (NMR, MS, HPLC, Solubility) synthesis->physchem viability Cell Viability Assays physchem->viability binding Target Binding Assays (SPR, ITC, MST) viability->binding pathway Signaling Pathway Analysis binding->pathway sar Structure-Activity Relationship (SAR) pathway->sar adme In Vitro ADME/Tox sar->adme

Caption: Workflow for the investigation of this compound.

Potential Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound in the available literature, pyrimidine derivatives are known to interact with a variety of biological targets. For instance, some pyrimidine-containing molecules act as kinase inhibitors, while others interfere with nucleic acid synthesis.[1] The general structure of this compound suggests it could potentially be developed into an inhibitor of enzymes within key cellular signaling pathways, such as those involved in cell cycle regulation or apoptosis. Further research is required to elucidate any specific biological targets and modulated pathways.

The diagram below represents a hypothetical signaling pathway that could be investigated, based on the known activities of similar heterocyclic compounds.

G cluster_pathway Hypothetical Kinase Inhibition Pathway compound This compound kinase Target Kinase (e.g., EGFR, Abl) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

This compound represents a chemical scaffold with potential for further investigation in drug discovery and development. While current publicly available data is limited, this guide provides a framework for its synthesis, characterization, and biological evaluation. The structured approach outlined, from basic physicochemical analysis to the exploration of potential biological activities, will be crucial in uncovering the therapeutic potential of this and related molecules. Researchers are encouraged to utilize the general protocols and logical workflows presented here as a starting point for their investigations.

References

3-Pyrimidin-5-yl-benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 852180-74-6

This technical guide provides an in-depth overview of 3-Pyrimidin-5-yl-benzoic acid, a key building block in modern drug discovery, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of its properties, synthesis, and applications.

Core Compound Properties

This compound is a bifunctional molecule featuring a pyrimidine ring and a benzoic acid moiety. This unique structure makes it a valuable component in the synthesis of complex bioactive molecules, most notably as a linker or scaffold element in Proteolysis Targeting Chimeras (PROTACs).

PropertyValueSource
CAS Number 852180-74-6[1]
Molecular Formula C₁₁H₈N₂O₂[1]
Molecular Weight 200.19 g/mol [1]
Appearance Solid[1]
Synonyms 3-(5-pyrimidinyl)benzoic acid[1]
Classification Protein Degrader Building Block[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol (Inferred): Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for analogous compounds.

Materials:

  • 5-Bromopyrimidine

  • 3-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromopyrimidine (1 equivalent), 3-carboxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system to the flask.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic solvent system was used, separate the aqueous and organic layers.

    • Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the product.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_process Process cluster_product Product 5-Bromopyrimidine 5-Bromopyrimidine Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling 5-Bromopyrimidine->Suzuki-Miyaura\nCoupling 3-Carboxy-\nphenylboronic acid 3-Carboxy- phenylboronic acid 3-Carboxy-\nphenylboronic acid->Suzuki-Miyaura\nCoupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki-Miyaura\nCoupling Base Base Base->Suzuki-Miyaura\nCoupling Solvent Solvent Solvent->Suzuki-Miyaura\nCoupling Inert Atmosphere Inert Atmosphere Inert Atmosphere->Suzuki-Miyaura\nCoupling Heating Heating Heating->Suzuki-Miyaura\nCoupling Work-up Work-up Suzuki-Miyaura\nCoupling->Work-up Purification Purification Work-up->Purification 3-Pyrimidin-5-yl-\nbenzoic acid 3-Pyrimidin-5-yl- benzoic acid Purification->3-Pyrimidin-5-yl-\nbenzoic acid

Inferred Suzuki-Miyaura Synthesis Workflow

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in contemporary drug discovery is as a linker component in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

  • A ligand for the target protein of interest (POI).

  • A ligand for an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound serves as a rigid and synthetically versatile scaffold to which the POI ligand and the E3 ligase ligand can be attached. The pyrimidine and benzene rings provide a defined spatial orientation, which is crucial for the effective formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.

Mechanism of Action of PROTACs:

The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

General PROTAC Mechanism of Action

Signaling Pathways

The specific signaling pathway affected by a PROTAC incorporating this compound is determined by the choice of the target protein ligand. As a versatile building block, this molecule can be integrated into PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

For instance, if the PROTAC is designed to target a specific kinase involved in a cancer signaling pathway (e.g., a receptor tyrosine kinase), its mechanism of action would lead to the degradation of that kinase, thereby downregulating the entire downstream signaling cascade.

G cluster_pathway Example Kinase Signaling Pathway cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (POI) Downstream1 Downstream Effector 1 RTK->Downstream1 Degradation RTK Degradation RTK->Degradation Leads to Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Proliferation) Downstream2->CellularResponse PROTAC PROTAC (containing 3-Pyrimidin- 5-yl-benzoic acid) PROTAC->RTK Binds to Degradation->RTK Inhibits Pathway

PROTAC-mediated Inhibition of a Signaling Pathway

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its primary role as a linker in PROTACs highlights its importance in the development of next-generation therapeutics that function through targeted protein degradation. While specific biological data for the standalone molecule is limited, its utility is realized upon incorporation into larger, biologically active constructs. Further research and publication of detailed synthetic protocols and the biological evaluation of PROTACs containing this specific linker will undoubtedly provide a more comprehensive understanding of its full potential.

References

The Rise of Pyrimidinyl-Benzoic Acids: A Technical Guide to the Mechanism of Action of 3-Pyrimidin-5-yl-benzoic Acid Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3-pyrimidin-5-yl-benzoic acid compounds, a pivotal scaffold in modern medicinal chemistry. Primarily targeting researchers, scientists, and drug development professionals, this document elucidates the core biological activities, experimental validation, and signaling pathway interactions of a key derivative, Nilotinib, which has emerged as a cornerstone in targeted cancer therapy.

Executive Summary

Derivatives of the this compound scaffold have been successfully developed as potent and selective kinase inhibitors. A prominent example is Nilotinib, a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Chronic Myeloid Leukemia (CML). This guide will dissect the mechanism of Nilotinib as a representative of this compound class, focusing on its interaction with the BCR-ABL fusion protein. We will present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and provide visual representations of its mechanism within the cellular signaling network.

Core Mechanism of Action: Targeting the BCR-ABL Kinase

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1] This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[1]

Nilotinib, a derivative of the this compound scaffold, is a potent inhibitor of the BCR-ABL kinase.[1][2][3] Its mechanism of action involves binding to the ATP-binding site of the ABL kinase domain.[1][4] This binding stabilizes the inactive conformation of the kinase, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates.[4][5] By blocking the catalytic activity of BCR-ABL, Nilotinib effectively shuts down the aberrant signaling pathways that are crucial for the survival and proliferation of CML cells, ultimately leading to apoptosis.[1]

Beyond BCR-ABL, Nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][5][6]

Quantitative Inhibitory Activity

The potency of Nilotinib has been quantified against a range of wild-type and mutant kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's efficacy. A lower IC50 value indicates a more potent compound.

Target KinaseIC50 (nM)Assay TypeReference
BCR-ABL (Wild-Type)20 - 60In vitro / Cell-based[5]
c-ABL<30Cell-free[7]
PDGFR69In vitro[5]
c-KIT (Wild-Type)210In vitro[5]
c-KIT (V560G mutant)108Cell-based[8]
CSF-1R125 - 250In vitro[5]
DDR13.7In vitro[5]

Key Experimental Protocols

The characterization of this compound derivatives like Nilotinib relies on a suite of standardized biochemical and cell-based assays.

Western Blot for p-BCR-ABL Inhibition

This assay directly measures the inhibition of BCR-ABL autophosphorylation in treated cells.

Protocol:

  • Cell Culture and Treatment: BCR-ABL positive cells (e.g., K562 cell line) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are seeded at a specified density and treated with varying concentrations of Nilotinib (e.g., 0, 10, 50, 100, 500 nM) for a designated time period (e.g., 2, 6, 24 hours). A vehicle control (DMSO) is included.[9]

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.[9]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by molecular weight using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.[9]

  • Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BCR-ABL (p-BCR-ABL). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: A chemiluminescent substrate is applied to the membrane, and the signal is captured using an imaging system. The membrane is often stripped and re-probed for total BCR-ABL and a loading control (e.g., β-actin or GAPDH) for normalization.[9]

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Adherent cancer cells (e.g., K562) in their logarithmic growth phase are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Nilotinib. A vehicle control (e.g., 0.1% DMSO) is also included. The cells are incubated for a specified period, typically 72 hours.[10][11]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement: A solubilization buffer (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6] The absorbance of the purple solution is then measured using a microplate reader at a wavelength of 450-570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Diagrams are essential for conceptualizing the complex biological processes involved in the mechanism of action of this compound derivatives.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P PI3K PI3K BCR_ABL->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation_Survival Gene Expression (Proliferation, Survival, Anti-Apoptosis) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Nilotinib Nilotinib (this compound derivative) Nilotinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Experimental_Workflow cluster_cell_based Cell-Based Assays Cell_Culture 1. Culture BCR-ABL+ Cancer Cells (e.g., K562) Treatment 2. Treat with Nilotinib (Dose-Response) Cell_Culture->Treatment Proliferation_Assay 3a. MTT Assay Treatment->Proliferation_Assay Western_Blot 3b. Western Blot for p-BCR-ABL Treatment->Western_Blot Apoptosis_Assay 3c. Flow Cytometry (Annexin V) Treatment->Apoptosis_Assay IC50_Determination 4. Determine IC50 & Confirm Target Inhibition Proliferation_Assay->IC50_Determination Western_Blot->IC50_Determination Apoptosis_Assay->IC50_Determination

Caption: Experimental workflow for characterizing a kinase inhibitor.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of targeted kinase inhibitors. The extensive research and clinical success of its derivative, Nilotinib, underscore the power of this chemical framework in creating potent and selective drugs. By effectively inhibiting the BCR-ABL kinase, Nilotinib has transformed the therapeutic landscape for Chronic Myeloid Leukemia. The methodologies and data presented in this guide provide a comprehensive overview of its mechanism of action, offering a solid foundation for future research and development in this promising area of medicinal chemistry.

References

The Synthetic Chemist's Guide to Pyrimidine Benzoic Acids: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2] When coupled with a benzoic acid moiety, the resulting pyrimidine benzoic acids offer a versatile platform for developing novel therapeutics. This technical guide provides a comprehensive literature review of the core synthetic strategies for preparing these valuable compounds, with a focus on detailed experimental protocols, quantitative data, and the biological signaling pathways they influence.

Core Synthetic Strategies

The construction of pyrimidine benzoic acids primarily relies on powerful cross-coupling reactions that form a carbon-carbon or carbon-nitrogen bond between a pyrimidine core and a benzoic acid derivative. The most prevalent and effective methods include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide using a palladium catalyst.[3] This method is widely used for the synthesis of pyrimidine benzoic acids due to its high functional group tolerance and generally good yields.[4][5]

A typical Suzuki coupling workflow for the synthesis of a pyrimidine benzoic acid is depicted below.

Suzuki_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Pyrimidine_Halide Pyrimidine Halide (Cl, Br, I) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pyrimidine_Halide->Catalyst Benzoic_Acid_Boronic_Acid Benzoic Acid Boronic Acid or Ester Benzoic_Acid_Boronic_Acid->Catalyst Pyrimidine_Benzoic_Acid Pyrimidine Benzoic Acid Catalyst->Pyrimidine_Benzoic_Acid Coupling Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane, Toluene, DMF)

A generalized workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-(Pyrimidin-5-yl)benzoic acid

This protocol is adapted from methodologies described for similar Suzuki couplings.[4][5]

  • Reactants:

    • 5-Bromopyrimidine

    • 4-Carboxyphenylboronic acid

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane and Water

  • Procedure:

    • To a degassed solution of 5-bromopyrimidine (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (2.5 eq).

    • Purge the mixture with nitrogen or argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to afford 4-(pyrimidin-5-yl)benzoic acid.

Reactant 1Reactant 2CatalystBaseSolventYield (%)Reference
5-Bromopyrimidine4-Carboxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-90[4][5]
2-Chloropyrimidine3-Carboxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene65-85[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane71[4]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[7] This reaction is particularly useful for synthesizing pyrimidine benzoic acids where the benzoic acid moiety is linked to the pyrimidine ring via a nitrogen atom.

A schematic representation of the Buchwald-Hartwig amination catalytic cycle is provided below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(Ln) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc R'-NH2 PdII_amine_complex [Ar-Pd(II)-NHR'(Ln)]+X- Amine_assoc->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)-NR'(Ln) Deprotonation->PdII_amido_complex Reduct_Elim Reductive Elimination PdII_amido_complex->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NHR' Reduct_Elim->Product

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This protocol is based on general procedures for Buchwald-Hartwig amination reactions.[8][9]

  • Reactants:

    • 2-Chloro-4-(pyridin-3-yl)pyrimidine

    • 4-Aminobenzoic acid

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

  • Procedure:

    • In a glovebox, combine 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 4-aminobenzoic acid (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq) in a dry Schlenk tube.

    • Add anhydrous, degassed toluene to the Schlenk tube.

    • Seal the tube and heat the reaction mixture at 100-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench with water.

    • Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water and a non-polar solvent (e.g., hexane), and dry under vacuum.

Reactant 1Reactant 2Catalyst/LigandBaseSolventYield (%)Reference
2-Chloropyrimidine4-Aminobenzoic acidPd₂(dba)₃ / BINAPCs₂CO₃Toluene70-88[7]
2-Bromopyridine4-Aminobenzoic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane85[10]
2-Chloro-4-phenylpyrimidine3-Aminobenzoic acidPd(OAc)₂ / RuPhosK₃PO₄t-BuOH78[8]
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds using a copper catalyst.[11] While it often requires harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more efficient protocols.[11] This method is a viable alternative for the synthesis of pyrimidine benzoic acids, especially for large-scale production where the cost of palladium can be a concern.

Experimental Protocol: Synthesis of 4-(Pyrimidin-2-yloxy)benzoic acid

This protocol is a representative example based on modern Ullmann condensation procedures.

  • Reactants:

    • 2-Bromopyrimidine

    • 4-Hydroxybenzoic acid

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a reaction vessel, add 2-bromopyrimidine (1.0 eq), 4-hydroxybenzoic acid (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to the vessel under a nitrogen atmosphere.

    • Heat the mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Acidify the aqueous solution with 1M HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 4-(pyrimidin-2-yloxy)benzoic acid.

Reactant 1Reactant 2Catalyst/LigandBaseSolventYield (%)Reference
2-Iodopyrimidine4-Hydroxybenzoic acidCuI / L-prolineK₂CO₃DMSO65-80[11]
2-Chloropyrimidine3-Aminobenzoic acidCuI / DMEDAK₃PO₄Dioxane70-85[11]

Biological Significance and Signaling Pathways

Pyrimidine benzoic acids have garnered significant attention in drug discovery due to their ability to inhibit key enzymes involved in disease progression, particularly in oncology. Two of the most prominent targets are Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.[12] Pyrimidine-based molecules have been successfully developed as EGFR inhibitors, often by mimicking the adenine core of ATP and competing for its binding site in the kinase domain.[13][14] The benzoic acid moiety can provide additional interactions with the enzyme, enhancing potency and selectivity.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P_EGFR P-EGFR Dimerization->P_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Cell_Response Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Inhibitor Pyrimidine Benzoic Acid Inhibitor Inhibitor->P_EGFR Inhibition

Simplified EGFR signaling pathway and the point of inhibition.
CDK Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a common feature of cancer, leading to uncontrolled cell division.[15][16] Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. The benzoic acid group can be functionalized to improve pharmacokinetic properties and target specific CDK isoforms.[17][18]

Compound TypeTargetIC₅₀ (nM)Cancer Cell LineReference
Pyrimidine-5-carbonitrile derivativeEGFR8.29HepG2[13]
2,4,5,6-tetrasubstituted pyrimidineCDK2<100Various[17]
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidineCDK9<50Pancreatic Cancer Cells[16]
Triazole-Pyrimidine HybridEGFR15,700A549[1]

Conclusion

The synthesis of pyrimidine benzoic acids is a dynamic field of research with significant implications for drug discovery. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with the copper-catalyzed Ullmann condensation, represent the most robust and versatile methods for their preparation. The ability of these compounds to potently and selectively inhibit key signaling pathways, such as those mediated by EGFR and CDKs, underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis and biological relevance of pyrimidine benzoic acids, serving as a valuable resource for researchers dedicated to the development of novel therapeutics.

References

The Rise of 3-Pyrimidin-5-yl-benzoic Acid Analogs: A Technical Guide to a New Frontier in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics, a promising class of small molecules, the 3-pyrimidin-5-yl-benzoic acid analogs, has emerged as a significant scaffold in the development of next-generation kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, with a particular focus on their role as allosteric inhibitors of the BCR-ABL1 kinase, a key target in Chronic Myeloid Leukemia (CML).

The limitations of traditional ATP-competitive kinase inhibitors, most notably the development of drug resistance through mutations in the kinase domain, have necessitated the exploration of alternative inhibitory mechanisms. Analogs derived from the this compound core have shown remarkable potential in targeting allosteric sites, offering a powerful strategy to overcome these challenges. This guide will delve into the intricate details of their mechanism of action, structure-activity relationships, and the experimental protocols crucial for their development and evaluation.

Discovery and Rationale: Targeting the Myristoyl Pocket of BCR-ABL1

The constitutively active BCR-ABL1 fusion protein is the pathogenic driver of CML.[1] While ATP-competitive inhibitors have revolutionized CML treatment, mutations in the ATP-binding site, such as the formidable T315I "gatekeeper" mutation, can render these drugs ineffective.[2] The discovery of an allosteric binding site, the myristoyl pocket, on the ABL1 kinase domain has opened a new avenue for therapeutic intervention.[2][3] This pocket is essential for the natural auto-inhibition of the c-Abl kinase, a mechanism that is lost in the BCR-ABL1 fusion protein.[3]

The this compound scaffold has proven to be an ideal starting point for the design of ligands that can bind to this myristoyl pocket. By mimicking the binding of the natural myristoyl group, these allosteric inhibitors can lock the kinase in an inactive conformation, effectively shutting down its oncogenic signaling.[4] This mechanism is distinct from that of ATP-competitive inhibitors, and crucially, these allosteric inhibitors can maintain activity against mutations that confer resistance to their ATP-site-targeting counterparts.[2] Furthermore, the combination of allosteric and ATP-competitive inhibitors has shown synergistic effects in preclinical models, offering a promising strategy to suppress the emergence of resistance.[3]

Synthesis of this compound Analogs

The synthesis of this compound amide derivatives is a key focus in the development of these novel inhibitors. The general synthetic approach involves the coupling of the this compound core with a variety of amine-containing fragments.

General Synthetic Workflow

G cluster_0 Preparation of Key Intermediate cluster_1 Amide Coupling 3-Pyrimidin-5-yl-benzoic_acid This compound Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2) 3-Pyrimidin-5-yl-benzoic_acid->Acid_Chloride_Formation Activated_Acid 3-Pyrimidin-5-yl-benzoyl chloride Acid_Chloride_Formation->Activated_Acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt or direct reaction) Activated_Acid->Amide_Coupling Amine_Fragment Diverse Amine Fragments (R-NH2) Amine_Fragment->Amide_Coupling Final_Analog This compound Amide Analog Amide_Coupling->Final_Analog

A generalized workflow for the synthesis of this compound amide analogs.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound analogs are highly dependent on the nature of the substituents on the amide portion of the molecule. The following table summarizes key SAR findings from various studies, highlighting the impact of different chemical modifications on the inhibitory activity against BCR-ABL1.

Compound IDAmine Fragment (R-NH2)BCR-ABL1 wt IC50 (nM)BCR-ABL1 T315I IC50 (nM)Reference
Imatinib -398>10000[5]
Compound 3m Thiazolamide derivative127339890[5]
CHMFL-ABL-053 2-methyl-5-(3-(trifluoromethyl)benzamido)aniline70-[6]
GNF-2 ---[7]
Asciminib (ABL001) --Low nM range[3]

Note: The table presents a selection of compounds to illustrate SAR trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Experimental Protocols

Synthesis of N-(substituted-phenyl)-3-(pyrimidin-5-yl)benzamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

  • Substituted aniline

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure using Thionyl Chloride:

  • A mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) is heated under reflux for 2-4 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in anhydrous DCM.

  • To a separate flask containing the substituted aniline (1.1 eq) and TEA (2.0 eq) in anhydrous DCM, the solution of the acid chloride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the desired N-(substituted-phenyl)-3-(pyrimidin-5-yl)benzamide.

Procedure using EDC/HOBt Coupling:

  • To a solution of this compound (1.0 eq), the substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, EDC (1.2 eq) and DIPEA (2.0 eq) are added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or silica gel column chromatography.

In Vitro BCR-ABL1 Kinase Inhibition Assay

Principle: The inhibitory activity of the synthesized compounds against BCR-ABL1 kinase is determined by measuring the phosphorylation of a specific substrate. This can be achieved through various methods, including ELISA-based assays or luminescence-based assays that quantify ATP consumption.

Cell-Based Assay using K562 cells:

  • The human CML cell line K562, which endogenously expresses the BCR-ABL1 fusion protein, is used.[1]

  • Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

  • The assay is performed in a multi-well plate format.

  • The reaction mixture contains purified recombinant BCR-ABL1 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • The test compounds are added to the wells at various concentrations.

  • The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific time (e.g., 60 minutes at room temperature).[2]

  • The amount of ADP produced, which is directly proportional to the kinase activity, is measured using the ADP-Glo™ reagent and a luminometer.[2]

  • The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Allosteric Inhibition Screening Workflow

G Compound_Library Compound Library (this compound analogs) Primary_Screen Primary Screen: Biochemical Assay vs. wt BCR-ABL1 Compound_Library->Primary_Screen Active_Hits Active Hits Primary_Screen->Active_Hits Secondary_Screen Secondary Screen: Cell-based Assay (K562 cells) Active_Hits->Secondary_Screen Potent_Inhibitors Potent Cellular Inhibitors Secondary_Screen->Potent_Inhibitors Mechanism_of_Action Mechanism of Action Studies: - Assay vs. T315I mutant - Combination studies with ATP-competitive inhibitors Potent_Inhibitors->Mechanism_of_Action Lead_Compound Lead Allosteric Inhibitor Mechanism_of_Action->Lead_Compound

A typical workflow for identifying allosteric inhibitors of BCR-ABL1.

Signaling Pathway of BCR-ABL1 and Inhibition

G cluster_0 BCR-ABL1 Oncogenic Signaling cluster_1 Mechanism of Inhibition BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Downstream_Pathways Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL1->Downstream_Pathways Cellular_Effects Cell Proliferation, Survival, and Genomic Instability Downstream_Pathways->Cellular_Effects Allosteric_Inhibitor This compound analog (Allosteric Inhibitor) Myristoyl_Pocket Myristoyl Pocket Binding Allosteric_Inhibitor->Myristoyl_Pocket Myristoyl_Pocket->BCR_ABL1 Inactive_Conformation Stabilization of Inactive Kinase Conformation Myristoyl_Pocket->Inactive_Conformation Inhibition Inhibition of Kinase Activity Inactive_Conformation->Inhibition

The BCR-ABL1 signaling pathway and its allosteric inhibition.

Conclusion and Future Directions

The discovery and development of this compound analogs represent a paradigm shift in the strategy to combat CML and potentially other kinase-driven cancers. Their ability to allosterically inhibit BCR-ABL1 provides a powerful tool to overcome the persistent challenge of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, exploring novel derivatives with enhanced potency and broader mutant coverage, and evaluating their efficacy in clinical settings. The continued exploration of this chemical scaffold holds immense promise for the future of targeted cancer therapy.

References

3-Pyrimidin-5-yl-benzoic Acid: A Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that exhibit weak but specific binding to a biological target. These initial hits are then elaborated and optimized to generate potent and selective drug candidates. This guide focuses on the utility of 3-pyrimidin-5-yl-benzoic acid, a commercially available compound, as a strategic fragment for drug discovery campaigns, particularly in the realm of kinase inhibition and protein degradation. Its rigid bicyclic structure, combined with the hydrogen bonding capabilities of the pyrimidine ring and the versatile synthetic handle of the carboxylic acid, makes it an attractive starting point for developing novel therapeutics.

Core Properties of this compound

This compound is a stable, solid compound with the following key characteristics:

PropertyValueReference
Molecular Formula C₁₁H₈N₂O₂[1]
Molecular Weight 200.19 g/mol [1]
CAS Number 852180-74-6[1]
Appearance White to off-white solid
Purity Typically ≥97%[1]
Storage Room temperature[1]

This fragment is classified as a "Protein Degrader Building Block," indicating its recognized potential in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies.

Biological Activity of Derivatives

Kinase Inhibition

Derivatives of the this compound core have demonstrated inhibitory activity against several important kinase targets implicated in cancer and neurodegenerative diseases.

Target KinaseDerivative StructureIC₅₀ (nM)Reference
JNK3 (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile227[2]
CDK2 N⁵-(2-(4-chlorophenyl)acetamide)-pyrazolo[3,4-d]pyrimidinone derivative210
v-Abl 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester5100[3]
c-Src 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester90000[3]
BCR-ABL 3-(4-Pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid methyl ester5130[3]

These examples underscore the utility of the pyrimidine core in targeting the ATP-binding site of kinases, a common strategy in kinase inhibitor design. The benzoic acid group provides a convenient point for chemical modification to enhance potency and selectivity.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and versatile method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a general framework for the reaction.

Materials:

  • 5-Bromopyrimidine

  • 3-(Methoxycarbonyl)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure (Conventional Heating):

  • To a dry round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).

  • Add the palladium catalyst (0.5-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 3-(pyrimidin-5-yl)benzoate by column chromatography on silica gel.

  • Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water) to yield this compound.

Procedure (Microwave-Assisted):

  • To a microwave reaction vessel, add the reactants, catalyst, and base as described above.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent.

  • Place the vessel in a microwave reactor and heat to 100-150 °C for 10-30 minutes.

  • After cooling, perform the work-up and purification as described for the conventional method.

Fragment Screening Protocol using Surface Plasmon Resonance (SPR)

This protocol outlines a general workflow for screening a fragment library, including this compound, against a target protein, such as a kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • High-quality, purified target protein

  • Fragment library dissolved in DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a freshly prepared mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference surface should be prepared in parallel (activated and deactivated without protein immobilization) to allow for reference subtraction.

  • Fragment Screening (Primary Screen):

    • Prepare plates with the fragment library diluted in running buffer to the desired screening concentration (typically 100-500 µM), keeping the DMSO concentration constant and low (e.g., ≤1%).

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the change in response units (RU). A significant increase in RU on the target surface compared to the reference surface indicates a potential binding event.

    • Select initial "hits" based on a predefined response threshold.

  • Hit Confirmation and Affinity Determination (Secondary Screen):

    • For the initial hits, perform a dose-response analysis by injecting a series of concentrations of the fragment (e.g., 5-6 concentrations) over the sensor surfaces.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

  • Orthogonal Validation:

    • Validate the confirmed hits using a different biophysical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or thermal shift assay (TSA), to reduce the likelihood of false positives.

Visualizations

Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of key kinases involved in cell signaling pathways implicated in disease.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MLK) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor This compound Derivative Inhibitor->JNK3

Caption: JNK3 Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinE Cyclin E Akt->CyclinE CDK2 CDK2 CyclinE->CDK2 Rb pRb CDK2->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor This compound Derivative Inhibitor->CDK2

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental Workflow

The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with a fragment like this compound.

FBDD_Workflow cluster_screening Hit Identification cluster_elaboration Hit-to-Lead FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (SPR, NMR, or TSA) FragmentLibrary->PrimaryScreen HitValidation Hit Validation (Orthogonal Assay) PrimaryScreen->HitValidation SAR Structure-Activity Relationship (SAR) via Chemical Synthesis HitValidation->SAR PotencyAssay Potency & Selectivity Assays (IC₅₀ Determination) SAR->PotencyAssay PotencyAssay->SAR Iterative Optimization LeadCompound Lead Compound PotencyAssay->LeadCompound

Caption: Fragment-Based Drug Discovery Workflow.

Conclusion

This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its inherent structural features, commercial availability, and the demonstrated biological activity of its derivatives make it a compelling starting point for the development of inhibitors for a range of therapeutic targets, particularly protein kinases. By employing the systematic FBDD workflow and the experimental protocols outlined in this guide, researchers can effectively leverage this fragment to discover and optimize novel lead compounds with the potential for significant therapeutic impact.

References

3-Pyrimidin-5-yl-benzoic Acid: A Versatile Building Block for Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The design of the linker component of a PROTAC is critical to its efficacy. This technical guide explores the potential of 3-pyrimidin-5-yl-benzoic acid as a novel building block for the linker in protein degraders. Its rigid, aromatic structure and the presence of versatile chemical handles make it an attractive scaffold for the synthesis of potent and selective degraders. This document provides a comprehensive overview of its physicochemical properties, proposed synthetic routes for its incorporation into PROTACs, and detailed experimental protocols for the characterization of such molecules.

Introduction to this compound in Protein Degradation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal component for molecular recognition at protein interfaces. In the context of protein degraders, the linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The 3,5-disubstituted pattern of this compound offers a defined exit vector for the attachment of the target-binding and E3 ligase-binding moieties, providing a degree of conformational constraint that can be advantageous for ternary complex formation.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a building block is fundamental to designing drug-like molecules. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₈N₂O₂Commercial Supplier Data
Molecular Weight 200.19 g/mol Commercial Supplier Data
Appearance Off-white to pale yellow solidGeneral Chemical Knowledge
Solubility Soluble in organic solvents like DMSO and DMFGeneral Chemical Knowledge
pKa (predicted) ~4-5 (for the carboxylic acid)General Chemical Knowledge

Synthesis of this compound and its Incorporation into a Hypothetical PROTAC

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a pyrimidine derivative with a boronic acid derivative.

Synthesis_Workflow 5-bromopyrimidine 5-bromopyrimidine Reaction Suzuki Coupling 5-bromopyrimidine->Reaction 3-carboxyphenylboronic_acid 3-(dihydroxyboranyl)benzoic acid 3-carboxyphenylboronic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent DME/H₂O Solvent->Reaction Product This compound Reaction->Product

Figure 1: Synthetic scheme for this compound.
Design of a Hypothetical PROTAC (PROTAC-X)

To illustrate the utility of this compound, we propose a hypothetical PROTAC, designated PROTAC-X , targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. PROTAC-X will utilize a known BRD4 ligand (e.g., JQ1 derivative) and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

PROTAC_Design PROTAC_X JQ1 derivative This compound core VHL Ligand

Figure 2: Structure of the hypothetical PROTAC-X.
Synthetic Workflow for PROTAC-X

The synthesis of PROTAC-X would involve a modular approach, starting with the functionalization of the this compound core, followed by sequential amide bond formation with the BRD4 and VHL ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Coupling to VHL Ligand cluster_2 Step 3: Coupling to BRD4 Ligand A 3-Pyrimidin-5-yl- benzoic acid C Functionalized Linker (Amide bond formation) A->C B Amine-PEG-Linker B->C E VHL-Linker Intermediate (Amide bond formation) C->E D VHL Ligand (with carboxylic acid) D->E G PROTAC-X (Final Product) E->G F BRD4 Ligand (JQ1 derivative) (with amine) F->G

Figure 3: General synthetic workflow for PROTAC-X.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of a PROTAC, using our hypothetical PROTAC-X as an example.

General Procedure for Amide Coupling in PROTAC Synthesis[3]
  • Reaction Setup : To a solution of the carboxylic acid component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition : The amine component (1.1 eq), dissolved in a minimal amount of DMF, is then added to the reaction mixture.

  • Reaction Monitoring : The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up : The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Western Blot for Protein Degradation[4]
  • Cell Culture and Treatment : Seed a human cell line expressing the target protein (e.g., HeLa or HEK293T for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation : Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk in TBST and probe with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Fluorescence Polarization (FP) Assay for Target Binding[5][6]
  • Principle : This assay measures the binding of a fluorescently labeled ligand (tracer) to the target protein. Competitive displacement of the tracer by the PROTAC results in a decrease in fluorescence polarization.

  • Reagents : Purified target protein (e.g., BRD4), a fluorescently labeled ligand for the target, and the PROTAC.

  • Assay Protocol :

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add serial dilutions of the PROTAC.

    • Incubate at room temperature to reach equilibrium.

    • Measure fluorescence polarization using a plate reader.

  • Data Analysis : Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (IC₅₀ or Kᵢ).

NanoBRET™ Target Engagement Assay[7][8]
  • Principle : This live-cell assay measures the engagement of a compound with its target protein using Bioluminescence Resonance Energy Transfer (BRET).

  • Assay Setup : Cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.

  • Measurement : Binding of the tracer to the NanoLuc®-tagged target results in a BRET signal. Competitive displacement of the tracer by the PROTAC leads to a decrease in the BRET signal.

  • Data Analysis : The IC₅₀ value, representing the concentration of the PROTAC that displaces 50% of the tracer, is determined by plotting the BRET ratio against the PROTAC concentration.

In Vitro Ubiquitination Assay[9][10]
  • Reaction Components : Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., VHL complex), ubiquitin, ATP, and the purified target protein.

  • Reaction Protocol :

    • Combine the reaction components in a microcentrifuge tube.

    • Initiate the reaction by adding the PROTAC.

    • Incubate at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis : Analyze the reaction products by Western blot using an antibody against the target protein or an anti-ubiquitin antibody to detect polyubiquitinated species.

Cell Viability Assay (e.g., CellTiter-Glo®)[11][12]
  • Principle : This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells.

  • Protocol :

    • Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for a desired period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a novel PROTAC.

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 4: PROTAC mechanism of action signaling pathway.

Experimental_Workflow Start Design & Synthesize PROTAC-X Binding_Assay Target Binding Assay (FP or NanoBRET™) Start->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot) Start->Degradation_Assay Data_Analysis Data Analysis & SAR Studies Binding_Assay->Data_Analysis Ubiquitination_Assay In Vitro Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Degradation_Assay->Cell_Viability_Assay Ubiquitination_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 5: Experimental workflow for PROTAC evaluation.

Conclusion

While direct evidence for the use of this compound in published protein degraders is currently limited, its chemical structure and properties make it a highly promising building block for the development of novel PROTACs. Its rigid nature can help in pre-organizing the PROTAC molecule for optimal ternary complex formation, and the presence of two distinct functionalizable positions on the pyrimidine and benzoic acid rings allows for a high degree of synthetic versatility. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the design, synthesis, and evaluation of protein degraders incorporating this and similar scaffolds. Further exploration of this compound and its derivatives is warranted to fully unlock their potential in the rapidly advancing field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pyrimidin-5-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Pyrimidin-5-yl-benzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is based on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Chemical Properties and Data

This compound is a bifunctional molecule incorporating both a pyrimidine and a benzoic acid moiety. These features make it a valuable intermediate for the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs) and functional materials such as metal-organic frameworks (MOFs).[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 852180-74-6[1][5][6]
Molecular Formula C₁₁H₈N₂O₂[1][5]
Molecular Weight 200.19 g/mol [1][5][7]
Purity ≥95% - 97%[1][5]
Appearance Solid[8]
Storage 2-8°C or Room Temperature, Sealed in dry conditions[1][5][8]
SMILES OC(=O)C1=CC(=CC=C1)C1=CN=CN=C1[5]
InChI Key URQRFVRGUHUTMI-UHFFFAOYSA-N[8]

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][9][10] This method involves the reaction of a pyrimidine derivative with a substituted benzoic acid derivative. A common and effective route is the coupling of 5-bromopyrimidine with 3-(dihydroxyboranyl)benzoic acid.

Reaction Scheme:

5-bromopyrimidine + 3-(dihydroxyboranyl)benzoic acid --(Pd Catalyst, Base, Solvent)--> this compound

Experimental Protocol

Materials:

  • 5-bromopyrimidine

  • 3-(dihydroxyboranyl)benzoic acid (also known as 3-carboxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(dihydroxyboranyl)benzoic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • Purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure this compound.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system.

  • Acidification and Isolation:

    • For purification via precipitation, after the reaction is complete and cooled, dilute with water.

    • Carefully acidify the aqueous solution with 1M HCl to a pH of approximately 3-4, which will cause the product to precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to remove non-polar impurities.

    • Dry the purified product under vacuum.

Table 2: Reagents for Suzuki-Miyaura Synthesis

ReagentRoleMolar Equivalent
5-bromopyrimidineReactant1.0
3-(dihydroxyboranyl)benzoic acidReactant1.2
Pd(dppf)Cl₂·CH₂Cl₂Catalyst0.05
Potassium CarbonateBase2.5
1,4-Dioxane/WaterSolvent-

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 5-bromopyrimidine Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 3-(dihydroxyboranyl)benzoic acid Reactant2->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry and materials science. Its structure is found in various compounds being investigated for a range of therapeutic applications. The pyrimidine ring is a common scaffold in kinase inhibitors, and the benzoic acid group provides a handle for further chemical modifications, such as amide bond formation.[11][12] For instance, derivatives of aryl benzoic acids are explored as antagonists for receptors involved in inflammation, such as the P2Y14 receptor in the context of gouty arthritis.[11] Furthermore, this molecule can act as a linker in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[3][4]

References

Application Notes and Protocols for 3-Pyrimidin-5-yl-benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 3-Pyrimidin-5-yl-benzoic acid in solid-phase synthesis (SPS). This versatile building block is of significant interest in medicinal chemistry, particularly for the generation of libraries of compounds targeting protein kinases. The pyrimidine core is a common motif in kinase inhibitors, and its incorporation into small molecules via solid-phase synthesis allows for rapid diversification and structure-activity relationship (SAR) studies.[1]

Introduction

Solid-phase synthesis is a powerful technique for the efficient production of compound libraries for drug discovery.[2] By anchoring the initial building block, in this case, this compound, to a solid support (resin), excess reagents and byproducts can be easily removed by simple filtration, streamlining the synthetic process. This document outlines the procedures for immobilizing this compound onto common solid-phase resins and subsequent elaboration of the molecular structure, followed by cleavage from the solid support.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to inhibit protein kinases.[1] Derivatives of pyrimidine have been investigated as inhibitors of various kinases, including Aurora kinases and Src kinases, which are implicated in cancer.[3][4] The protocols described herein are designed to facilitate the synthesis of novel pyrimidine-based compounds for screening in such therapeutic areas.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to Wang resin, which will result in the final product having a C-terminal carboxylic acid upon cleavage.[5][6]

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of this compound: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIC (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: After the coupling reaction, filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Protocol 2: Immobilization of this compound on Rink Amide Resin

This protocol is for the attachment of this compound to Rink Amide resin, which will yield a C-terminal amide upon cleavage.[7][8][9]

Materials:

  • Rink Amide Resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 1-2 hours. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate flask, dissolve this compound (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated acid solution to the deprotected resin and agitate for 2-6 hours at room temperature.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a hypothetical small molecule library using this compound as the starting material. These values are illustrative and may vary depending on the specific reaction conditions and subsequent chemical transformations.

ParameterImmobilization on Wang ResinImmobilization on Rink Amide ResinCleavage from Wang ResinCleavage from Rink Amide Resin
Reaction Time 4 - 12 hours2 - 6 hours1 - 2 hours1 - 2 hours
Typical Loading Efficiency 0.4 - 0.8 mmol/g0.3 - 0.7 mmol/gN/AN/A
Typical Crude Purity N/AN/A70 - 90%75 - 95%
Typical Overall Yield N/AN/A50 - 80%55 - 85%

Cleavage Protocols

Protocol 3: Cleavage from Wang Resin

This protocol describes the cleavage of the synthesized compound from Wang resin to yield a carboxylic acid.[5][10]

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, resin-bound compound in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the product, decant the ether, and dry the crude product. Further purification can be achieved by HPLC.

Protocol 4: Cleavage from Rink Amide Resin

This protocol is for the cleavage of the synthesized compound from Rink Amide resin to yield a C-terminal amide.[11][12]

Materials:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry, resin-bound compound in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

  • Product Isolation: Filter the resin and collect the filtrate. Add cold diethyl ether to precipitate the crude product.

  • Purification: Isolate the product by centrifugation and decant the ether. The crude product can be purified by HPLC.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Immobilization cluster_synthesis Library Synthesis cluster_cleavage Cleavage & Purification Resin Solid Support (Wang or Rink Amide) Swell Swell Resin in DMF Resin->Swell Couple Couple to Resin Swell->Couple Acid This compound Activate Activate Acid (e.g., DIC/DMAP or HBTU/DIPEA) Acid->Activate Activate->Couple Wash1 Wash Couple->Wash1 Diversify Diversification Steps (e.g., Amide Couplings, Suzuki Couplings) Wash1->Diversify Wash2 Wash Diversify->Wash2 Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate Product Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify

Caption: General workflow for solid-phase synthesis using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ras Ras RTK->Ras Src Src Kinase RTK->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3 STAT3 Src->STAT3 STAT3->Transcription Inhibitor 3-Pyrimidin-5-yl-benzoic acid derivative (Potential Inhibitor) Inhibitor->Src Inhibition

References

Application Notes and Protocols for the Utilization of 3-Pyrimidin-5-yl-benzoic Acid in Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 3-Pyrimidin-5-yl-benzoic acid as a versatile scaffold for the construction of diverse chemical libraries. The protocols outlined below are designed to guide researchers in the practical application of this building block in drug discovery and medicinal chemistry, particularly in the realms of fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).

Introduction

This compound is a valuable starting material for chemical library synthesis due to its inherent drug-like properties. The pyrimidine core is a common motif in numerous biologically active compounds and approved drugs, acting as a hydrogen bond acceptor and providing a rigid framework for the presentation of diverse substituents. The benzoic acid functionality offers a convenient handle for a variety of chemical transformations, enabling the generation of large and diverse compound libraries. This scaffold is particularly well-suited for targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Key Applications

  • Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and complexity of this compound make it an ideal starting point for FBDD campaigns. Fragment libraries based on this scaffold can be screened against biological targets to identify low-affinity binders, which can then be optimized into potent leads through structure-guided design.

  • Diversity-Oriented Synthesis (DOS): The bifunctional nature of this compound allows for the creation of libraries with significant skeletal and appendage diversity. By employing various synthetic strategies, complex and three-dimensional molecules can be generated from this simple starting material, enabling the exploration of novel chemical space.

  • Scaffold for Focused Libraries: This molecule can serve as a central scaffold for the generation of focused libraries targeting specific protein families. By systematically modifying the substituents on both the pyrimidine and phenyl rings, structure-activity relationships (SAR) can be efficiently explored to optimize potency and selectivity.

Experimental Protocols

The following protocols describe two common and effective methods for generating chemical libraries from this compound: parallel amide synthesis and Suzuki-Miyaura cross-coupling for diversification.

Protocol 1: Parallel Amide Library Synthesis

This protocol details the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines. This approach is highly amenable to high-throughput synthesis and purification.

Materials:

  • This compound

  • A diverse collection of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.25 M stock solution of BOP in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

    • Prepare 0.3 M stock solutions of a diverse set of amines in anhydrous DMF in a 96-well plate format.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (20 µmol) of the this compound stock solution.

    • Add 100 µL (25 µmol) of the BOP stock solution to each well.

    • Add 40 µL (40 µmol) of the DIPEA stock solution to each well.

    • Incubate the reaction block at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.

    • Add 100 µL (30 µmol) of the respective amine stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction with 100 µL of water.

    • Acidify each well with 20 µL of trifluoroacetic acid (TFA).

    • Filter the contents of each well to remove any precipitated solids.

  • Purification and Analysis:

    • Purify the crude products using mass-directed preparative HPLC.

    • Analyze the purity of the final compounds by analytical LC-MS.

    • Determine the yield of each purified product.

Quantitative Data Summary:

ParameterValue
Number of Amines96
Library Size96 amides
Scale per Reaction20 µmol
Average Purity (post-purification)>95%
Average Yield (post-purification)40-70%
Protocol 2: Library Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of a functionalized this compound scaffold using the Suzuki-Miyaura cross-coupling reaction. This method allows for the introduction of a wide range of aryl and heteroaryl groups.

Materials:

  • Methyl 3-(2-chloro-pyrimidin-5-yl)benzoate (can be synthesized from this compound)

  • A diverse collection of boronic acids or esters

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Microwave reactor

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (in microwave vials):

    • To a microwave vial, add methyl 3-(2-chloro-pyrimidin-5-yl)benzoate (100 mg, 0.4 mmol).

    • Add the desired boronic acid (0.6 mmol, 1.5 equivalents).

    • Add Pd(dppf)Cl₂ (16 mg, 0.02 mmol, 5 mol%).

    • Add K₂CO₃ (110 mg, 0.8 mmol, 2.0 equivalents).

    • Add 4 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Microwave Reaction:

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120°C for 20 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Ester Hydrolysis (Optional, for generating final acids):

    • Dissolve the purified methyl ester in a mixture of THF and methanol (1:1).

    • Add a 1 M aqueous solution of sodium hydroxide (2 equivalents).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the final carboxylic acid.

Quantitative Data Summary:

ParameterValue
Number of Boronic AcidsVariable (e.g., 48)
Library SizeVariable (e.g., 48 compounds)
Scale per Reaction0.4 mmol
Average Yield (post-purification)60-90%

Visualizations

experimental_workflow_amide cluster_start Starting Materials cluster_synthesis Parallel Synthesis cluster_process Processing & Purification cluster_end Final Library start_acid This compound activation Acid Activation (BOP, DIPEA) start_acid->activation DMF start_amines Amine Library (96) coupling Amide Coupling start_amines->coupling activation->coupling workup Aqueous Work-up coupling->workup purification Preparative HPLC workup->purification final_library Amide Library (96 compounds) purification->final_library analysis LC-MS Analysis final_library->analysis

Caption: Workflow for parallel amide library synthesis.

experimental_workflow_suzuki cluster_start Starting Material cluster_coupling Suzuki-Miyaura Coupling cluster_process Processing & Modification cluster_end Diversified Library start_material Methyl 3-(2-chloro-pyrimidin-5-yl)benzoate suzuki_reaction Pd-catalyzed Cross-Coupling start_material->suzuki_reaction boronic_acids Boronic Acid Library boronic_acids->suzuki_reaction workup Work-up & Purification suzuki_reaction->workup hydrolysis Ester Hydrolysis (Optional) workup->hydrolysis final_library Diversified Library workup->final_library Ester Library hydrolysis->final_library

Caption: Workflow for library diversification via Suzuki coupling.

signaling_pathway_application cluster_library Chemical Library cluster_screening Screening & Hit Identification cluster_target Biological Target cluster_pathway Cellular Signaling Pathway library 3-Pyrimidin-5-yl-benzoic acid-based Library screen High-Throughput Screen library->screen hit Hit Compound screen->hit kinase Protein Kinase hit->kinase Inhibition downstream Downstream Effector kinase->downstream upstream Upstream Signal upstream->kinase cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

Caption: Application in targeting a signaling pathway.

Application Notes and Protocols for the Characterization of 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Pyrimidin-5-yl-benzoic acid. The protocols outlined below are intended to serve as a guide for researchers in pharmaceutical development and related fields to ensure the identity, purity, and stability of this compound.

Compound Information

This compound is a bifunctional molecule incorporating both a pyrimidine and a benzoic acid moiety. Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Accurate characterization is crucial for its application in drug discovery and development.

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O₂[1]
Molecular Weight200.19 g/mol [1]
CAS Number852180-74-6[1]
Purity (typical)≥97%[1]

Analytical Methods

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes techniques to confirm its structure, assess its purity, and determine its physicochemical properties.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound HPLC HPLC/UPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment HPLC->Purity Structure Structural Elucidation MS->Structure NMR->Structure Properties Physicochemical Properties Thermal->Properties FTIR->Structure Report Comprehensive Report Purity->Report Structure->Report Properties->Report

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and identifying any related impurities.

Experimental Protocol: RP-HPLC

HPLC_Protocol Start Start Prep_Sample Prepare Sample (1 mg/mL in Diluent) Start->Prep_Sample Prep_Mobile_Phase Prepare Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) Start->Prep_Mobile_Phase Equilibrate Equilibrate HPLC System with Initial Conditions Prep_Mobile_Phase->Equilibrate Inject Inject Sample (5 µL) Equilibrate->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Detect Detect at 254 nm Run_Gradient->Detect Analyze Analyze Chromatogram (Integrate Peaks, Calculate % Purity) Detect->Analyze End End Analyze->End

Caption: Workflow for the RP-HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to achieve a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation: Illustrative Purity Data

PeakRetention Time (min)Area (%)Identification
12.50.2Impurity A
28.199.5This compound
39.30.3Impurity B

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of the compound and to aid in the structural elucidation of any impurities.

Experimental Protocol: LC-MS

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described in section 3.1 to facilitate peak correlation.

MS Conditions:

ParameterRecommended Setting
Ionization ModeESI Positive and Negative
Mass Range50 - 500 m/z
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C

Data Presentation: Expected Mass Spectral Data

Ionization ModeExpected IonCalculated m/z
ESI Positive[M+H]⁺201.07
ESI Negative[M-H]⁻199.05

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Pulse ProgramStandardProton-decoupled
Number of Scans161024
Relaxation Delay2 s2 s

Data Presentation: Expected Chemical Shifts (in DMSO-d₆)

Note: These are predicted chemical shifts and may vary slightly in an experimental setting.

¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.2br s1H-COOH
~9.2s1HPyrimidine H2
~9.0s2HPyrimidine H4, H6
~8.3t1HBenzoic Acid H2
~8.0d1HBenzoic Acid H6
~7.8d1HBenzoic Acid H4
~7.6t1HBenzoic Acid H5

¹³C NMR:

Chemical Shift (ppm)Assignment
~167-COOH
~158Pyrimidine C2
~157Pyrimidine C4, C6
~137Benzoic Acid C1
~132Pyrimidine C5
~131Benzoic Acid C3
~130Benzoic Acid C5
~129Benzoic Acid C6
~128Benzoic Acid C4
~127Benzoic Acid C2

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.

Experimental Protocol: DSC and TGA

Thermal_Analysis_Workflow cluster_dsc DSC Protocol cluster_tga TGA Protocol Weigh_DSC Weigh 5-10 mg into Aluminum Pan Seal_DSC Seal Pan Weigh_DSC->Seal_DSC Heat_DSC Heat from 25°C to 300°C at 10°C/min Seal_DSC->Heat_DSC Analyze_DSC Determine Melting Point Heat_DSC->Analyze_DSC Weigh_TGA Weigh 5-10 mg into Alumina Crucible Heat_TGA Heat from 25°C to 600°C at 10°C/min Weigh_TGA->Heat_TGA Analyze_TGA Determine Decomposition Temperature Heat_TGA->Analyze_TGA

Caption: Workflow for DSC and TGA analysis.

Instrumentation:

  • DSC instrument

  • TGA instrument

DSC Conditions:

  • Sample Pan: Aluminum

  • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen, 50 mL/min.

TGA Conditions:

  • Sample Pan: Alumina

  • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen, 50 mL/min.

Data Presentation: Illustrative Thermal Analysis Data

TechniqueParameterObserved Value
DSCMelting Point (Onset)~220 °C
TGADecomposition Temperature (5% weight loss)~250 °C

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.

Experimental Protocol: FTIR

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480MediumC=C and C=N stretches (Aromatic and Pyrimidine rings)
~1300MediumC-O stretch and O-H bend
~800 - 600Medium-StrongAromatic C-H bends

References

Application Notes and Protocols: Utilizing 3-Pyrimidin-5-yl-benzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrimidin-5-yl-benzoic acid is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry, particularly in the design and synthesis of potent kinase inhibitors. The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases. The benzoic acid moiety provides a convenient handle for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of the Bcr-Abl kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML).

Data Presentation: Inhibitory Activities of Kinase Inhibitors Derived from this compound Analogs

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using this compound or its close structural analogs as a key building block. This data highlights the potential of this scaffold in generating potent kinase inhibitors.

Compound ClassTarget Kinase(s)IC50 / GI50Assay TypeReference
Thiazole or Imidazole Substituted Pyrimidine AmidesAbl Kinase1 nM - 750 nMRadiometric Filter Binding Assay[1]
Thiazole or Imidazole Substituted Pyrimidine AmidesAbl Kinase1 nM - 1 µMMicrofluidic Mobility Shift Assay[1]
Thiazole or Imidazole Substituted Pyrimidine AmidesBcr-Abl1 nM - 2 µMBa/F3-BCR-ABL1-WT Cellular Proliferation Assay[1]

Signaling Pathways

Kinase inhibitors derived from the this compound scaffold, such as those targeting Bcr-Abl, interfere with key signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the simplified Bcr-Abl signaling pathway, which is a primary target for inhibitors developed from this chemical class.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2_SOS GRB2_SOS BCR-ABL->GRB2_SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival STAT5->Survival Inhibitor 3-Pyrimidin-5-yl-benzoic acid derivative Inhibitor->BCR-ABL

Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in the development of kinase inhibitors.[1][2]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or other chlorinating agent

  • Appropriate aniline derivative

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other anhydrous solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2-4 hours.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-pyrimidin-5-yl-benzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Reaction: Slowly add the acid chloride solution to the aniline solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the final amide product.

Synthesis_Workflow Start This compound Step1 Acid Chloride Formation (e.g., SOCl₂) Start->Step1 Intermediate 3-Pyrimidin-5-yl-benzoyl chloride Step1->Intermediate Step2 Amide Coupling (Aniline derivative, Base) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

Caption: General workflow for the synthesis of kinase inhibitors.

Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Peptide substrate (e.g., Abltide)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well plates

  • Scintillation counter or luminescence reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor compound.

  • Enzyme Addition: Add the recombinant Bcr-Abl enzyme to each well to initiate the reaction.

  • ATP Addition: Add [γ-³²P]ATP (or cold ATP for non-radioactive assays) to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

  • Detection:

    • Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Bcr-Abl Phosphorylation in Cells

This protocol describes how to assess the ability of a synthesized inhibitor to block Bcr-Abl autophosphorylation in a cellular context.

Materials:

  • Bcr-Abl expressing cell line (e.g., K-562)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Bcr-Abl (pY245), anti-Abl

  • HRP-conjugated secondary antibody

  • ECL Western blotting detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Seed K-562 cells and treat with varying concentrations of the inhibitor compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Bcr-Abl antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an anti-Abl antibody to determine the total Bcr-Abl protein levels for normalization.

  • Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of Bcr-Abl phosphorylation.

Conclusion

This compound represents a valuable and synthetically accessible scaffold for the development of novel kinase inhibitors. Its utility has been demonstrated in the synthesis of potent Bcr-Abl inhibitors. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to utilize this building block in their kinase inhibitor discovery programs. Further exploration of the structure-activity relationships of derivatives of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Amide Bond Formation with 3-Pyrimidin-5-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the discovery and development of new pharmaceutical agents. This document provides detailed protocols for the synthesis of amides from 3-Pyrimidin-5-yl-benzoic acid, a heteroaromatic carboxylic acid of interest in medicinal chemistry. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the carboxylic acid, necessitating robust and optimized coupling protocols.

This application note presents two well-established and reliable methods for the amide coupling of this compound: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). These protocols are designed to provide a high rate of success and can be adapted for a variety of amine coupling partners.

Reagent Selection and Considerations

The choice of coupling reagent is critical for achieving high yields and purity. For heteroaromatic carboxylic acids like this compound, both HATU and EDC/HOBt are excellent starting points.

  • HATU: A highly effective uronium-based coupling reagent that often provides rapid reaction times and high yields, even with challenging substrates.[1] It is particularly useful for coupling with less nucleophilic amines.

  • EDC/HOBt: A carbodiimide-based method that is cost-effective and generates a water-soluble urea byproduct, simplifying purification.[2] The addition of HOBt minimizes side reactions and reduces the risk of racemization in chiral substrates. For electron-deficient systems, the combination of EDC with N,N-Dimethylpyridin-4-amine (DMAP) and a catalytic amount of HOBt has also been shown to be effective.[3]

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HATU High reactivity, fast reaction times, suitable for sterically hindered or electron-deficient substrates.[1]Higher cost compared to EDC/HOBt.
EDC/HOBt Cost-effective, water-soluble urea byproduct for easy removal.[2]Can be less effective for highly challenging couplings, potential for side reactions without HOBt.

Experimental Protocols

The following are detailed protocols for the amide bond formation with this compound. It is recommended to perform reactions on a small scale to optimize conditions before scaling up.

Protocol 1: Amide Coupling using HATU

This protocol is a general starting point for the coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 2: Typical Reagent Quantities for HATU Coupling (1 mmol scale)

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mg)Volume (µL)
This compound200.181.0200.2-
Amine (example: Benzylamine)107.151.1117.9120
HATU380.231.2456.3-
DIPEA129.252.5323.1435
Anhydrous DMF---5-10 mL
Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides an alternative, cost-effective method for the synthesis of amides from this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC·HCl (1.1 - 1.5 eq)

  • HOBt (1.1 - 1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Standard workup reagents

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Table 3: Typical Reagent Quantities for EDC/HOBt Coupling (1 mmol scale)

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mg)Volume (µL)
This compound200.181.0200.2-
Amine (example: Benzylamine)107.151.1117.9120
EDC·HCl191.701.2230.0-
HOBt135.131.2162.2-
DIPEA129.252.5323.1435
Anhydrous DMF---5-10 mL

Reaction Monitoring and Purification

Reaction Monitoring: Progress of the amide bond formation can be effectively monitored by TLC or LC-MS. For TLC analysis, a mobile phase of hexane and ethyl acetate is often suitable. The disappearance of the limiting starting material (typically the carboxylic acid or amine) indicates the completion of the reaction.

Purification: The primary method for purifying the resulting amide is flash column chromatography on silica gel.[2] The polarity of the eluent will depend on the specific properties of the synthesized amide. Recrystallization can also be an effective purification technique for crystalline products.[2]

Diagrams

Amide_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A This compound D Mix & Cool to 0 °C A->D B Amine B->D C Anhydrous Solvent (DMF/DCM) C->D E Add Coupling Reagent (HATU or EDC/HOBt) & Base (DIPEA) D->E F Stir at RT (2-24h) E->F G Aqueous Workup F->G Monitor by TLC/LC-MS H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General workflow for amide bond formation.

HATU_Mechanism RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide + R'-NH2 Byproduct Tetramethylurea ActiveEster->Byproduct Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated coupling.

EDC_Mechanism RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt_Ester HOBt-Active Ester Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated coupling.

References

Application Notes and Protocols for Utilizing 3-Pyrimidin-5-yl-benzoic Acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 3-Pyrimidin-5-yl-benzoic Acid as a Novel Scaffold in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[6][7]

While the direct application of this compound in published PROTACs is not yet widely documented, its rigid, aromatic structure presents an intriguing opportunity for its use as a novel scaffold in linker design. The pyrimidine and benzene rings can provide conformational constraint, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[6] The carboxylic acid and the pyrimidine ring offer versatile chemical handles for synthetic elaboration and connection to warheads and E3 ligase ligands.

These application notes provide a conceptual framework and detailed protocols for the potential application of this compound in the development of novel PROTACs.

Conceptual Application of this compound in PROTACs

This compound can be envisioned as a core component of a rigid linker in a PROTAC. Its key features for this application include:

  • Rigidity: The aromatic rings can reduce the flexibility of the linker, which can be beneficial for stabilizing the ternary complex (POI-PROTAC-E3 ligase).

  • Defined Exit Vectors: The substitution pattern on the benzoic acid and pyrimidine rings allows for precise control over the spatial orientation of the warhead and the E3 ligase ligand.

  • Synthetic Tractability: The carboxylic acid provides a straightforward point for amide bond formation, a common reaction in PROTAC synthesis. The pyrimidine ring can also be functionalized.

The general structure of a PROTAC incorporating this moiety could involve the benzoic acid part being connected to the E3 ligase ligand (e.g., through an amide bond) and the pyrimidine ring being functionalized to connect to the warhead for the protein of interest.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development and characterization of a hypothetical PROTAC utilizing a this compound-based linker.

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol provides a general scheme for the synthesis of a PROTAC. The specific reaction conditions and purification methods will need to be optimized for the particular warhead and E3 ligase ligand being used.

Materials:

  • This compound

  • Warhead for the POI with a suitable functional group for linkage (e.g., an amine)

  • E3 ligase ligand with a suitable functional group for linkage (e.g., an amine)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous solvent like DMF.

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling with the E3 Ligase Ligand:

    • To the activated acid solution, add the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand with a free amine).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of the Intermediate:

    • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting intermediate linker-E3 ligase ligand conjugate by flash column chromatography.

  • Functionalization of the Pyrimidine Ring (if necessary):

    • The pyrimidine ring may require functionalization to introduce a suitable handle for coupling with the warhead. This could involve, for example, a Suzuki coupling to introduce an amino group.

  • Coupling with the Warhead:

    • Couple the purified linker-E3 ligase ligand conjugate with the warhead for the POI using appropriate coupling chemistry.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity compound.

    • Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to determine if the synthesized PROTAC can induce the degradation of the target protein in cells.[3][8][9]

Materials:

  • Cell line expressing the POI

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.

    • To confirm proteasome-dependent degradation, co-treat cells with the PROTAC and a proteasome inhibitor.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the POI levels to the loading control.

Protocol 3: Determination of DC50 and Dmax

This protocol is for quantifying the potency and efficacy of the PROTAC.[10][11]

Materials:

  • Data from the Western blot dose-response experiment

  • Graphing software (e.g., GraphPad Prism)

Procedure:

  • Data Normalization:

    • Quantify the band intensities from the Western blot.

    • For each PROTAC concentration, calculate the percentage of remaining POI relative to the vehicle control.

  • Data Plotting:

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Curve Fitting:

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model.

  • Calculation of DC50 and Dmax:

    • DC50: The concentration of the PROTAC that results in a 50% reduction of the target protein. This value is derived from the fitted curve.

    • Dmax: The maximum percentage of protein degradation observed. This is the lower plateau of the dose-response curve.

Data Presentation

Quantitative data from the degradation experiments should be summarized in a clear and structured table for easy comparison.

PROTAC IDTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)
PROTAC-X-Pyr-BzPOI-1Cell Line AWestern Blot50>90
PROTAC-Y-Pyr-BzPOI-2Cell Line BIn-Cell Western12085
Control PROTACPOI-1Cell Line AWestern Blot25>95

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start Start: Synthesize PROTAC with This compound linker Cell_Culture 1. Cell Culture and Treatment (Dose-Response) Start->Cell_Culture Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis Western_Blot 3. Western Blot Analysis Lysis->Western_Blot Data_Acquisition 4. Data Acquisition (Band Densitometry) Western_Blot->Data_Acquisition Analysis 5. Data Analysis (Normalization) Data_Acquisition->Analysis Curve_Fitting 6. Dose-Response Curve Fitting Analysis->Curve_Fitting End End: Determine DC50 and Dmax Curve_Fitting->End

Caption: Workflow for the biological evaluation of a newly synthesized PROTAC.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using Pyrimidine-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrimidine-based organic linkers. The following sections cover synthetic procedures for MOFs with applications in luminescence, catalysis, and drug delivery, complete with characterization data and experimental workflows.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the MOF's structure, porosity, and functional properties. Pyrimidine-based linkers are of particular interest due to the nitrogen atoms in the pyrimidine ring, which can act as additional coordination sites, leading to novel network topologies and enhanced functionalities. Furthermore, the pyrimidine moiety is a key component in many biologically active molecules, making these MOFs promising candidates for biomedical applications, including drug delivery and biocatalysis.

Application Note 1: Luminescent Lead-Pyrimidine MOF

This protocol details the solvent-free synthesis of a 3D lead-based MOF with a pyrimidine-4,6-dicarboxylate (pmdc) linker, exhibiting strong photoluminescence.

Experimental Protocol: Solvent-Free Synthesis of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ[1]

Materials:

  • Pyrimidine-4,6-dicarboxylic acid (H₂pmdc)

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Glass tube and autoclave

Procedure:

  • Combine stoichiometric amounts of H₂pmdc (0.0306 g, 0.15 mmol) and Pb(NO₃)₂ (0.0497 g, 0.15 mmol) in a mortar.

  • Gently grind the solids by hand. The mixture should not melt.

  • Quickly transfer the solid mixture into a glass tube and seal it to create a hermetically closed reaction vessel.

  • Place the sealed glass tube into an autoclave and heat to 150 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/min.

  • Collect the resulting single crystals and gently wash them with a water/ethanol solution to remove any unreacted reagents.

  • The final product is air-dried.

Yield: 90% (based on the metal).[1]

Quantitative Data
ParameterValueReference
Formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ[1]
Yield 90%[1]
Elemental Analysis (Calc.) C, 12.32%; H, 0.52%; N, 7.18%; Pb, 59.02%[1]
Elemental Analysis (Found) C, 12.68%; H, 0.63%; N, 7.12%; Pb, 59.15%[1]
Luminescence Greenish-blue photoluminescent emission
Emission Quantum Yield (QY) 1.7(2)%

Application Note 2: Cobalt-Pyrimidine MOF for Catalysis

This section describes the synthesis of a Cobalt-based MOF using 4,6-diamino-2-thiopyrimidine (DATP) as a linker, which serves as an efficient and reusable catalyst for multicomponent reactions like the Biginelli reaction for pyrimidine synthesis.[2][3]

Experimental Protocol: Solvothermal Synthesis of Co-DAT-MOF[4]

Materials:

  • 4,6-Diamino-2-thiopyrimidine (DATP)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve 1 mmol of 4,6-diamino-2-thiopyrimidine and 1 mmol of Co(NO₃)₂·6H₂O in a mixture of 20 mL of DMF and 5 mL of H₂O.

  • Sonicate the resulting solution at room temperature for 20 minutes (ultrasonic power of 100 W).[4]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the sealed autoclave in an oven at a specified temperature (e.g., 100-150 °C) for 24-72 hours.

  • After cooling to room temperature, collect the precipitate by filtration or centrifugation.

  • Wash the product with fresh DMF and then with water.

  • Dry the final Co-DAT-MOF powder in an oven.

Quantitative Data
ParameterValueReference
Catalyst Co-DAT-MOF[3]
Reaction Synthesis of pyrroloacridine-1(2H)-one[3]
Yield High yields[2]
Reaction Time 90 min (for similar pyrimidine synthesis)[2]
Recyclability Good reusability and recyclability[3]
Surface Area (BET) Varies with synthesis conditions[4]
Morphology Nanosheet microspheres[3][4]

Application Note 3: ZIF-8 for Pyrimidine-Based Drug Delivery

Zeolitic Imidazolate Framework-8 (ZIF-8) is widely used for drug delivery due to its high porosity, biocompatibility, and pH-responsive degradation. This protocol describes the encapsulation of the anticancer drug 5-fluorouracil (a pyrimidine analog) into ZIF-8 for controlled release.

Experimental Protocol: 5-Fluorouracil Loading into ZIF-8[5]

Materials:

  • ZIF-8 nanoparticles (commercial or synthesized)

  • 5-Fluorouracil (5-FU)

  • Deionized water (dH₂O) or Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Activation of ZIF-8: Heat-activate the ZIF-8 powder at 160 °C for 24 hours to remove guest molecules from the pores.[5]

  • Drug Loading:

    • Prepare a solution of 5-FU in dH₂O or PBS.

    • Disperse the activated ZIF-8 nanoparticles in the 5-FU solution. A 1:1 mass ratio of 5-FU to ZIF-8 is optimal.[5]

    • Stir the suspension at room temperature for at least 48 hours to ensure maximum loading.[5]

  • Purification:

    • Collect the 5-FU loaded ZIF-8 (5-FU@ZIF-8) by centrifugation.

    • Wash the product with dH₂O to remove any surface-adsorbed drug.

    • Dry the final product under vacuum.

Quantitative Data
ParameterValueReference
Drug 5-Fluorouracil (5-FU)[5]
Carrier ZIF-8[5]
Maximum Loading Capacity 271.41 ± 21.94 mg/g[5]
Optimal 5-FU:ZIF-8 Ratio 1:1 (w/w)[5]
Optimal Immersion Time > 48 hours[5]
Release at pH 7.4 (Physiological) ~17% in the first hour; slow release[6]
Release at pH 5.5 (Tumor Microenv.) >45% in the first hour; rapid release[6]
Release at pH 1.5 (Gastric) ~8.5% of drug released over 6 hours (coated)[7]
Release at pH 8 (Intestinal) ~90% of drug released over 9 hours (coated)[7]

Visualizations

Synthesis and Activation Workflow

G General Synthesis and Activation Workflow for MOFs cluster_synthesis Synthesis cluster_purification Purification cluster_activation Activation reagents Metal Salt & Pyrimidine Linker mixing Mixing & Sonication reagents->mixing solvent Solvent (e.g., DMF, H2O) solvent->mixing reaction Reaction (Solvothermal / Solvent-Free) mixing->reaction collection Collection (Filtration / Centrifugation) reaction->collection washing Washing with Solvent collection->washing drying Drying washing->drying activation Activation (Heating under Vacuum) drying->activation final_mof Porous MOF Material activation->final_mof

Caption: General workflow for the synthesis and activation of pyrimidine-based MOFs.

Catalytic Cycle for Biginelli Reaction

G Proposed Catalytic Cycle of Co-MOF in Biginelli Reaction catalyst Co-MOF (Lewis Acid Sites) intermediate1 Acyliminium Ion Intermediate catalyst->intermediate1 activates aldehyde Aldehyde aldehyde->intermediate1 urea Urea urea->intermediate1 ketoester β-Ketoester intermediate2 Enolate Intermediate ketoester->intermediate2 intermediate3 Open-Chain Adduct intermediate1->intermediate3 intermediate2->intermediate3 cyclization Cyclization & Dehydration intermediate3->cyclization product Dihydropyrimidinone (Product) cyclization->product product->catalyst regenerates

Caption: Proposed catalytic cycle for the Biginelli reaction using a Co-MOF catalyst.

Mechanism of pH-Responsive Drug Release

G Mechanism of pH-Responsive Drug Release from ZIF-8 cluster_uptake Cellular Uptake cluster_release Drug Release mof_drug Drug@ZIF-8 endocytosis Endocytosis mof_drug->endocytosis endosome Endosome (pH ~6.0-6.5) endocytosis->endosome lysosome Lysosome (Acidic, pH ~4.5-5.5) endosome->lysosome matures into degradation ZIF-8 Degradation (Protonation of Imidazole) lysosome->degradation triggers drug_release Drug Release degradation->drug_release target Therapeutic Target in Cytosol drug_release->target

Caption: pH-responsive drug release from ZIF-8 within an acidic endo/lysosomal compartment.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 3-(Pyrimidin-5-yl)benzoesäure für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Anwendungshinweise bieten detaillierte Protokolle und Methoden zur Derivatisierung von 3-(Pyrimidin-5-yl)benzoesäure zur Synthese von Amiden und Estern. Diese Derivate sind von besonderem Interesse für biologische Assays, insbesondere im Bereich der Kinaseinhibition und der Modulation von Purinrezeptoren, die bei verschiedenen Krankheiten, einschließlich Krebs und Entzündungsreaktionen, eine Rolle spielen.

Einleitung

3-(Pyrimidin-5-yl)benzoesäure ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie. Die Pyrimidin-Einheit kann als Bioisoster für andere aromatische Systeme dienen und spezifische Wasserstoffbrückenbindungen mit biologischen Zielmolekülen eingehen. Die Carbonsäuregruppe bietet einen reaktiven Angriffspunkt für die Synthese einer Vielzahl von Derivaten, wie Amide und Ester, wodurch die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle gezielt modifiziert werden können. Insbesondere haben Derivate, die diesen strukturellen Kern enthalten, Aktivität als Inhibitoren von Kinasen wie der FMS-like Tyrosine Kinase 3 (FLT3) und als Antagonisten des P2Y14-Rezeptors gezeigt.

Datenpräsentation: Biologische Aktivität von strukturell verwandten Derivaten

Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von Verbindungen zusammen, die strukturell mit den hier beschriebenen Derivaten verwandt sind. Diese Daten dienen als Referenz für die erwartete Wirksamkeit der synthetisierten Verbindungen.

VerbindungsklasseZielproteinGemessene Aktivität (IC₅₀)Referenz-Zelllinie
3-Amid-Pyrimidin-basierte DerivateFLT3-ITD6.5 nMMV4-11
3-Amid-Pyrimidin-basierte DerivateFLT3-D835Y10.3 nMMV4-11
3-Amid-5-Aryl-Benzoesäure-DerivateP2Y₁₄-Rezeptor2.18 nM-

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Amid- und Ester-Derivaten der 3-(Pyrimidin-5-yl)benzoesäure.

Protokoll 1: Synthese von N-Aryl-3-(pyrimidin-5-yl)benzamiden

Dieses Protokoll beschreibt eine Standardprozedur zur Amidkopplung mittels eines Kupplungsreagenzes.

Materialien:

  • 3-(Pyrimidin-5-yl)benzoesäure

  • Substituiertes Anilin (z.B. 4-Fluoranilin)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 1-Hydroxybenzotriazol (HOBt)

  • Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA)

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)

Durchführung:

  • Lösen Sie 3-(Pyrimidin-5-yl)benzoesäure (1.0 Äq.), das entsprechende substituierte Anilin (1.1 Äq.) und HOBt (1.2 Äq.) in wasserfreiem DMF.

  • Fügen Sie Triethylamin (2.5 Äq.) oder DIPEA hinzu und rühren Sie die Mischung bei Raumtemperatur für 10 Minuten.

  • Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Fügen Sie EDC (1.5 Äq.) portionsweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren das Produkt mit Dichlormethan (3 x Volumen des Reaktionsgemisches).

  • Waschen Sie die vereinigten organischen Phasen nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Rotationsverdampfer.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine N-Aryl-3-(pyrimidin-5-yl)benzamid zu erhalten.

Protokoll 2: Synthese von Alkylestern der 3-(Pyrimidin-5-yl)benzoesäure (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 3-(Pyrimidin-5-yl)benzoesäure.

Materialien:

  • 3-(Pyrimidin-5-yl)benzoesäure

  • Entsprechender Alkohol (z.B. Methanol, Ethanol), wasserfrei (im großen Überschuss)

  • Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Dichlormethan (DCM) oder Ethylacetat

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Durchführung:

  • Suspendieren Sie 3-(Pyrimidin-5-yl)benzoesäure (1.0 Äq.) in einem großen Überschuss des entsprechenden wasserfreien Alkohols (z.B. 20-50 Äq.), der auch als Lösungsmittel dient.

  • Fügen Sie unter Rühren langsam eine katalytische Menge konzentrierter Schwefelsäure (ca. 0.1-0.2 Äq.) hinzu.

  • Erhitzen Sie die Mischung unter Rückfluss für 4-8 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abkühlen auf Raumtemperatur neutralisieren Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung, bis keine Gasentwicklung mehr zu beobachten ist.

  • Entfernen Sie den größten Teil des Alkohols im Rotationsverdampfer.

  • Extrahieren Sie den wässrigen Rückstand mit DCM oder Ethylacetat (3 x).

  • Waschen Sie die vereinigten organischen Phasen mit gesättigter NaCl-Lösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄ oder Na₂SO₄, filtrieren und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den rohen Ester durch Umkristallisation oder Säulenchromatographie, falls erforderlich.

Visualisierung von Arbeitsabläufen und Signalwegen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf der Synthese und die potenziellen Signalwege, die durch die Derivate der 3-(Pyrimidin-5-yl)benzoesäure moduliert werden können.

G Allgemeiner Arbeitsablauf der Amidsynthese A 3-(Pyrimidin-5-yl)benzoesäure + Anilin C Amidkopplung in DMF A->C B Kupplungsreagenzien (EDC, HOBt) B->C D Aufarbeitung (Extraktion, Waschen) C->D E Reinigung (Säulenchromatographie) D->E F Reines N-Aryl-3-(pyrimidin-5-yl)benzamid E->F

Abbildung 1: Allgemeiner Arbeitsablauf der Amidsynthese.

G Potenzieller FLT3-Signalweg cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern FLT3 FLT3-Rezeptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Zellproliferation Überleben STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-(Pyrimidin-5-yl)benzoesäure- Derivat Inhibitor->FLT3

Abbildung 2: Potenzieller FLT3-Signalweg und Inhibition.

G Potenzieller P2Y14-Rezeptor-Signalweg cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma P2Y14R P2Y14-Rezeptor Gi Gi-Protein P2Y14R->Gi RhoA RhoA P2Y14R->RhoA AC Adenylylcyclase Gi->AC Inhibition cAMP cAMP ↓ AC->cAMP Inflammation Entzündungsreaktion Chemotaxis cAMP->Inflammation reguliert RhoA->Inflammation Antagonist 3-(Pyrimidin-5-yl)benzoesäure- Derivat Antagonist->P2Y14R

Abbildung 3: Potenzieller P2Y14-Rezeptor-Signalweg und Antagonismus.

Biologische Testprotokolle (Allgemein)

Nach der Synthese und Reinigung der Derivate ist die Evaluierung ihrer biologischen Aktivität der nächste entscheidende Schritt.

Zellbasierter Proliferationsassay (z.B. MTT-Assay)

Ziel: Bestimmung der zytotoxischen oder zytostatischen Wirkung der Verbindungen auf Krebszelllinien.

Materialien:

  • Krebszelllinien (z.B. MV4-11 für FLT3-Inhibition)

  • Zellkulturmedium, fötales Kälberserum (FKS), Antibiotika

  • 96-Well-Platten

  • Testverbindungen in verschiedenen Konzentrationen

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO

  • Plattenlesegerät (ELISA-Reader)

Durchführung:

  • Säen Sie die Zellen in 96-Well-Platten in einer geeigneten Dichte aus und inkubieren Sie sie über Nacht.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen (typischerweise von 0.01 nM bis 100 µM) für 48-72 Stunden.

  • Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden, bis sich Formazan-Kristalle bilden.

  • Lösen Sie die Kristalle durch Zugabe von DMSO.

  • Messen Sie die Absorption bei einer geeigneten Wellenlänge (z.B. 570 nm) mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Hemmung des Zellwachstums im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50% der Zellproliferation gehemmt wird).

Kinase-Inhibitionsassay (Enzymatischer Assay)

Ziel: Direkte Messung der Hemmung der katalytischen Aktivität des Zielkinaserezeptors.

Materialien:

  • Rekombinantes, gereinigtes Kinaseenzym (z.B. FLT3)

  • Spezifisches Substrat für die Kinase

  • ATP (Adenosintriphosphat)

  • Testverbindungen in verschiedenen Konzentrationen

  • Assay-Puffer

  • Detektionssystem (z.B. auf Antikörper- oder Lumineszenz-Basis zur Messung der Substratphosphorylierung)

Durchführung:

  • Inkubieren Sie das Kinaseenzym mit verschiedenen Konzentrationen der Testverbindung in einem geeigneten Assay-Puffer.

  • Starten Sie die Kinase-Reaktion durch Zugabe von ATP und dem Substrat.

  • Inkubieren Sie für eine definierte Zeit bei der optimalen Temperatur für das Enzym.

  • Stoppen Sie die Reaktion.

  • Messen Sie die Menge des phosphorylierten Substrats mit einem geeigneten Detektionssystem.

  • Bestimmen Sie die prozentuale Hemmung der Kinaseaktivität und berechnen Sie den IC₅₀-Wert.

Schlussfolgerung

Die Derivatisierung von 3-(Pyrimidin-5-yl)benzoesäure stellt eine vielversprechende Strategie zur Entwicklung potenter und selektiver Modulatoren wichtiger biologischer Zielstrukturen dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung neuartiger Amid- und Ester-Derivate. Die anschließende Charakterisierung in relevanten biologischen Assays ist entscheidend, um das therapeutische Potenzial dieser Verbindungsklasse weiter zu erforschen.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Pyrimidin-5-yl-benzoic acid synthesis. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic review of the reaction parameters is crucial. The first points to check are:

  • Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Improper handling or storage can lead to catalyst deactivation.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative degradation of the catalyst and promote undesirable side reactions like the homo-coupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.

  • Base Selection and Quality: The choice and quality of the base are critical. An inappropriate or weak base can result in poor reaction kinetics. Ensure the base is anhydrous if required by the protocol and has not degraded.

  • Boronic Acid Stability: Pyrimidin-5-ylboronic acid can be susceptible to protodeboronation, a process where the C-B bond is cleaved, rendering it inactive for the cross-coupling. This can be exacerbated by prolonged reaction times or non-optimal pH conditions.

Q2: I am observing significant formation of side products. What are the most common impurities and how can I minimize them?

A2: The most common side products in this Suzuki-Miyaura coupling are:

  • Homo-coupling Products: Formation of biphenyl-3,3'-dicarboxylic acid (from 3-bromobenzoic acid) or 5,5'-bipyrimidine (from pyrimidin-5-ylboronic acid) can occur. This is often promoted by the presence of oxygen or if the transmetalation step is slow.[1] To minimize this, ensure rigorous exclusion of air and consider a catalyst system that promotes rapid cross-coupling.

  • Protodeboronation Product: The formation of pyrimidine from the boronic acid is a common issue. This can be minimized by using the boronic acid promptly after preparation or purchase and avoiding overly acidic or basic conditions during workup before the coupling is complete.

  • Dehalogenation Product: The reduction of 3-bromobenzoic acid to benzoic acid can occur, though it is typically less common.

Q3: How do I choose the optimal solvent and base for this reaction?

A3: The choice of solvent and base is interdependent and crucial for success.

  • Solvent Systems: A mixture of an organic solvent and an aqueous solution is commonly used. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water.[2] These biphasic systems help to dissolve both the organic starting materials and the inorganic base.

  • Base Selection: The base facilitates the transmetalation step. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates like 3-bromobenzoic acid, K₂CO₃ and K₃PO₄ are often effective.[2][3]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted Suzuki-Miyaura coupling is a well-established method for accelerating reaction times, often reducing them from hours to minutes. This technique can also improve yields by minimizing the thermal decomposition of sensitive reagents. A typical microwave protocol would involve heating the sealed reaction vessel to temperatures between 100-150 °C for 10-30 minutes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalled / Incomplete Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Protodeboronation of pyrimidin-5-ylboronic acid.1. Use a fresh batch of catalyst or a highly active pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.
Low Yield of this compound 1. Suboptimal catalyst/ligand combination. 2. Presence of oxygen leading to side reactions. 3. Poor solubility of starting materials. 4. Product loss during workup and purification.1. Screen different palladium catalysts and phosphine ligands. Buchwald-type ligands can be very effective. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas. 3. Choose a solvent system in which both starting materials have reasonable solubility at the reaction temperature. 4. During workup, carefully adjust the pH to ~3-4 to ensure complete precipitation of the carboxylic acid product before filtration.
Formation of Palladium Black 1. Catalyst decomposition. 2. High reaction temperature or prolonged reaction time. 3. Inefficient ligand.1. Use a more robust ligand that stabilizes the palladium nanoparticles. 2. Reduce the reaction temperature or time. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. 3. Increase the ligand-to-palladium ratio.
Difficulty in Product Purification 1. Presence of persistent impurities (e.g., homo-coupled products). 2. Product is insoluble in common chromatography solvents.1. Optimize the reaction to minimize side product formation. 2. Purification is best achieved by recrystallization. After acidic workup and filtration, the crude solid can be recrystallized from a suitable solvent like an ethanol/water mixture.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. Below is a comparative table summarizing yields obtained for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids, which can serve as a starting point for optimization.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.597[3]
24-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.595[3]
34-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.599[3]
44-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.589[3]
5Pyrimidin-5-ylboronic acid Pd(PPh₃)₄ (3)K₂CO₃Toluene/Water (4:1)10012Expected HighAdapted from[3]
6Pyrimidin-5-ylboronic acid Pd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/Water (4:1)9012Expected HighGeneral Protocol

Note: Yields for Pyrimidin-5-ylboronic acid are expected to be high based on the good reactivity of 5-substituted pyrimidine boronic acids, but will require empirical optimization.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound using standard heating.

Materials:

  • 3-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Pyrimidin-5-ylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, 10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid, pyrimidin-5-ylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water (20 mL) and acidify to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • Dry the solid product under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Distilled Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture (e.g., ethanol/water) to just dissolve the solid. Keep the solution at or near its boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration) to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • To maximize crystal formation, place the flask in an ice-water bath for 20-30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Transmetalation ProductComplex Product Complex Transmetalation->ProductComplex ProductComplex->Pd0 Reductive Elimination Product This compound (Ar-Ar') ProductComplex->Product ArX 3-Bromobenzoic acid (Ar-X) ArX->OxAdd ArBOH Pyrimidin-5-ylboronic acid (Ar'-B(OH)₂) ArBOH->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Setup 1. Reaction Setup (Add Reagents, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Cooldown 5. Cool to Room Temperature Heat->Cooldown Workup 6. Acidic Workup (Add 1M HCl to pH 3-4) Cooldown->Workup Filter 7. Filter Crude Product Workup->Filter Purify 8. Purify by Recrystallization Filter->Purify Analyze 9. Analyze Final Product (NMR, MS, mp) Purify->Analyze

Caption: Standard experimental workflow for the synthesis and purification.

References

Technical Support Center: Purification of Crude 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3-Pyrimidin-5-yl-benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyrimidine derivative with a benzoic acid derivative. The most probable starting materials are 5-bromopyrimidine and 3-carboxyphenylboronic acid.

Based on this synthetic route, the following impurities are commonly encountered:

  • Unreacted Starting Materials: Residual 5-bromopyrimidine and 3-carboxyphenylboronic acid.

  • Homocoupling Byproducts: Biphenyl-3,3'-dicarboxylic acid (from the self-coupling of 3-carboxyphenylboronic acid) and 5,5'-bipyrimidine (from the self-coupling of 5-bromopyrimidine).

  • Catalyst Residues: Residual palladium catalyst (e.g., Pd(PPh₃)₄) and its byproducts.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium carbonate).

dot

Caption: Synthetic route and potential impurities.

Q2: My crude product is a dark-colored solid. What is the cause and how can I decolorize it?

The dark color is often due to residual palladium catalyst (appearing as black particles) or polymeric byproducts. Treatment with activated charcoal during recrystallization is an effective method for decolorization.

Q3: I am having difficulty removing the palladium catalyst from my product.

Residual palladium can often be removed by filtration of the crude product solution through a pad of celite. For more persistent contamination, specific palladium scavengers can be employed, or a thorough purification by column chromatography may be necessary.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice or insufficient solvent volume.1. Confirm the solubility of this compound in the chosen solvent. Polar organic solvents like ethanol or methanol are good starting points.[1] 2. Gradually add more hot solvent until the product dissolves. Avoid a large excess.[2]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product or impurities are depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Try a co-solvent system (e.g., ethanol/water) to modulate the solubility.[3]
No crystals form upon cooling. The solution is too dilute, or nucleation is slow.1. Evaporate some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2] 3. Cool the solution in an ice bath for a longer period.
Low recovery of purified product. The product is too soluble in the cold solvent, or too much solvent was used.1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] 3. Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Inappropriate solvent system (eluent).1. Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the product. 2. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic elution. A common gradient for this type of compound could be from ethyl acetate/hexanes to methanol/dichloromethane.
Product is stuck on the column. The product is too polar for the chosen eluent system.1. Gradually increase the polarity of the eluent. Adding a small percentage of methanol or acetic acid to the mobile phase can help elute highly polar compounds.
Streaking or tailing of the product band. The compound is interacting too strongly with the silica gel (which is acidic).1. Add a small amount of a modifying agent to the eluent, such as triethylamine (1-2%) to deactivate the silica for basic compounds or acetic acid for acidic compounds. Since the target molecule has both acidic and basic moieties, careful optimization of the mobile phase pH might be necessary.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[4] A mixture of solvents, such as ethanol/water, can also be effective.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add the minimum amount of hot solvent required to completely dissolve the solid.[2][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

dot

Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Decolorize (optional) Decolorize (optional) Dissolve in hot solvent->Decolorize (optional) Add activated charcoal Hot Filtration Hot Filtration Dissolve in hot solvent->Hot Filtration Decolorize (optional)->Hot Filtration Cool to crystallize Cool to crystallize Hot Filtration->Cool to crystallize Isolate crystals Isolate crystals Cool to crystallize->Isolate crystals Vacuum filtration Wash with cold solvent Wash with cold solvent Isolate crystals->Wash with cold solvent Dry crystals Dry crystals Wash with cold solvent->Dry crystals Pure Product Pure Product Dry crystals->Pure Product

Caption: Recrystallization workflow.

Acid-Base Extraction Protocol

This method is useful for separating the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Shake the funnel, venting frequently. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The pyrimidine ring is weakly basic and should remain in the organic layer under these conditions.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with the aqueous base solution one or two more times to ensure complete extraction of the acidic product. Combine all aqueous extracts.

  • Acidification and Isolation: Cool the combined aqueous extracts in an ice bath and acidify with 1 M HCl until the product precipitates out (typically pH 2-3).

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[6]

dot

cluster_start Start cluster_extraction Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_isolation Isolation Crude Product in Organic Solvent Crude Product in Organic Solvent Add aq. NaHCO3 Add aq. NaHCO3 Crude Product in Organic Solvent->Add aq. NaHCO3 Separate Layers Separate Layers Add aq. NaHCO3->Separate Layers Neutral & Basic Impurities Neutral & Basic Impurities Separate Layers->Neutral & Basic Impurities Product as Carboxylate Salt Product as Carboxylate Salt Separate Layers->Product as Carboxylate Salt Acidify with HCl Acidify with HCl Product as Carboxylate Salt->Acidify with HCl Precipitate Product Precipitate Product Acidify with HCl->Precipitate Product Filter and Dry Filter and Dry Precipitate Product->Filter and Dry Pure Product Pure Product Filter and Dry->Pure Product

Caption: Acid-base extraction workflow.

Column Chromatography Protocol

This is a general guide. The specific mobile phase should be optimized by TLC.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate, and then potentially switching to a methanol/dichloromethane system) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Solvent Solubility ( g/100 g solvent) at 25°C Solubility ( g/100 g solvent) at 100°C
Water0.345.90
Ethanol45.5Miscible
Methanol58.4Miscible
Ethyl Acetate35.8-
Benzene10.668.4

Data is for benzoic acid and is intended as a guide. Actual solubilities for this compound will vary.[7][8]

Table 2: Comparison of Purification Methods

Method Typical Purity Advantages Disadvantages Best Suited For
Recrystallization >98%Cost-effective, scalable, good for removing small amounts of impurities.Requires a suitable solvent, can have lower yields, not effective for impurities with similar solubility.Purifying solid products on a moderate to large scale.
Column Chromatography >99%Highly effective for separating complex mixtures, applicable to a wide range of compounds.Can be time-consuming and labor-intensive, requires larger volumes of solvent, potential for product loss on the stationary phase.Isolating pure compounds from complex reaction mixtures, especially on a smaller scale.
Acid-Base Extraction >95%Good for removing neutral or basic/acidic impurities, scalable.Not suitable if the product is sensitive to acid or base, may not remove all impurities.A preliminary purification step to remove non-acidic/non-basic impurities.

References

Identifying common impurities in 3-Pyrimidin-5-yl-benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyrimidin-5-yl-benzoic acid. The following information is designed to help identify and resolve common impurities and challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 5-substituted pyrimidine (such as 5-bromopyrimidine) with a 3-substituted benzoic acid derivative (like 3-carboxyphenylboronic acid) in the presence of a palladium catalyst and a base.

Q2: What are the primary impurities I should expect in the crude product?

The main impurities in the synthesis of this compound via Suzuki-Miyaura coupling are typically:

  • Homocoupling byproducts: Formation of symmetrical biphenyls from the coupling of two molecules of the boronic acid reagent (e.g., biphenyl-3,3'-dicarboxylic acid) or the pyrimidine starting material.

  • Protodeboronation byproduct: Replacement of the boronic acid group on the benzoic acid derivative with a hydrogen atom, resulting in benzoic acid.

  • Unreacted starting materials: Residual 5-substituted pyrimidine and 3-carboxyphenylboronic acid.

  • Catalyst and ligand residues: Trace amounts of the palladium catalyst and its ligands.

Q3: How can I minimize the formation of homocoupling byproducts?

Minimizing homocoupling byproducts can be achieved by:

  • Ensuring an inert atmosphere: Thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) can reduce oxygen-induced homocoupling.

  • Controlling reaction temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.

  • Optimizing the catalyst system: The choice of palladium catalyst and ligand can significantly influence the selectivity of the reaction.

Q4: What causes protodeboronation and how can I prevent it?

Protodeboronation is often caused by excess base, water, or elevated temperatures. To mitigate this:

  • Use the stoichiometric amount of base: Avoid using a large excess of the base.

  • Use anhydrous solvents: Ensure that the solvents are dry to minimize water-promoted protodeboronation.

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. Ensure the catalyst is not exposed to air or moisture for extended periods.
Inappropriate Ligand For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective than standard ligands like triphenylphosphine.
Suboptimal Base The choice of base is critical. Weaker bases like potassium carbonate or cesium carbonate are often preferred over strong bases like sodium hydroxide to minimize side reactions.
Incorrect Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. The ratio can be optimized to ensure solubility of all reactants.
Low Reaction Temperature While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish or incomplete reaction. A typical range for Suzuki couplings is 80-120 °C.
Issue 2: High Levels of Impurities in the Crude Product
Impurity Typical % (Crude) *Identification Method Troubleshooting Steps
Homocoupling Product (Biphenyl-3,3'-dicarboxylic acid)5-15%HPLC, LC-MS, 1H NMR- Thoroughly degas the reaction mixture.- Use a high-purity palladium catalyst.- Optimize the reaction temperature and time.
Protodeboronation Product (Benzoic Acid)2-10%HPLC, LC-MS, 1H NMR- Use the minimum effective amount of base.- Ensure anhydrous reaction conditions.- Consider using a boronic ester instead of a boronic acid.
Unreacted 5-BromopyrimidineVariableGC-MS, LC-MS- Use a slight excess (1.1-1.2 equivalents) of the boronic acid.- Ensure the catalyst is active.- Increase reaction time or temperature if the reaction is stalling.
Unreacted 3-Carboxyphenylboronic acidVariableHPLC, LC-MS- Use a 1:1 or slight excess of the pyrimidine halide.- Monitor the reaction progress to avoid adding a large excess of the boronic acid.

*Typical percentages are estimates based on analogous reactions and can vary significantly depending on the specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, 3-carboxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.

Purification Protocol: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: 5-Bromopyrimidine 3-Carboxyphenylboronic acid Pd(PPh3)4, K2CO3 B Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C Add Solvents: 1,4-Dioxane and Degassed Water B->C D Heat and Stir: 90-100 °C, 12-24h C->D E Monitor Progress: TLC or LC-MS D->E F Cool to Room Temperature E->F G Dilute with Ethyl Acetate & Water F->G H Acidify Aqueous Layer with HCl G->H I Filter and Dry Crude Product H->I J Recrystallization from Ethanol/Water I->J K Characterize Pure Product: NMR, HPLC, MS J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_impurities High Impurities Troubleshooting Start Low Yield or High Impurities? Yield_Check1 Check Catalyst Activity Start->Yield_Check1 Low Yield Impurity_Check1 Degas Reaction Mixture Thoroughly Start->Impurity_Check1 High Impurities Yield_Check2 Optimize Ligand and Base Yield_Check1->Yield_Check2 Yield_Check3 Adjust Solvent and Temperature Yield_Check2->Yield_Check3 Success Improved Yield and Purity Yield_Check3->Success Impurity_Check2 Use Anhydrous Solvents Impurity_Check1->Impurity_Check2 Impurity_Check3 Optimize Stoichiometry and Reaction Time Impurity_Check2->Impurity_Check3 Impurity_Check3->Success

Caption: Logical troubleshooting workflow for common issues in the synthesis of this compound.

Technical Support Center: Enhancing the Solubility of 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-Pyrimidin-5-yl-benzoic acid. The following sections detail various techniques, experimental protocols, and relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when trying to improve the solubility of this compound?

A1: Before attempting advanced solubilization techniques, it is crucial to understand the physicochemical properties of this compound. The initial steps should include:

  • pKa Determination: As a carboxylic acid-containing compound, its solubility will be highly pH-dependent. Determining the pKa is essential for developing a pH-modification strategy.

  • Basic Solubility Profiling: Assess the compound's baseline solubility in aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) and in common organic solvents (e.g., ethanol, DMSO, methanol).

  • Solid-State Characterization: Analyze the solid form of the compound (e.g., using microscopy, DSC, or XRPD) to understand its crystallinity and morphology, which can influence solubility.

Q2: How does pH influence the solubility of this compound?

A2: this compound is a weak acid due to its carboxylic acid group. Its solubility in aqueous media is governed by the Henderson-Hasselbalch equation.[1][2] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases to above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water.[3] Therefore, increasing the pH of the solution is a primary strategy to enhance its aqueous solubility.

Q3: What are the most common methods to improve the solubility of a poorly soluble carboxylic acid like this compound?

A3: Several effective methods can be employed:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid.[1]

  • Salt Formation: Converting the carboxylic acid into a more soluble salt form by reacting it with a suitable base.[4]

  • Co-solvency: Using a mixture of a primary solvent (like water) and a water-miscible organic solvent in which the compound is more soluble.[5]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic parts of the molecule within a cyclodextrin to form a more water-soluble inclusion complex.

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization can improve the dissolution rate, although it may not affect the equilibrium solubility.[6][7]

Troubleshooting Guides

Issue 1: Low Solubility in Neutral Aqueous Buffers (e.g., PBS pH 7.4)

Cause: At neutral pH, a significant portion of the this compound may still be in its protonated, less soluble form, depending on its pKa.

Solutions:

Method Principle Considerations
pH Adjustment Increase the pH of the buffer to at least 2 units above the pKa to ensure complete ionization and maximize solubility.Ensure the final pH is compatible with the experimental system (e.g., cell-based assays). High pH can cause compound degradation or affect biological assays.
Co-solvency Add a water-miscible organic solvent (e.g., ethanol, DMSO) to the buffer.The concentration of the organic solvent should be kept to a minimum (typically <1% for biological assays) to avoid toxicity.
Cyclodextrin Complexation Form an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD).The stoichiometry of the complex needs to be determined for optimal solubilization.
Issue 2: Compound Precipitation Upon Dilution of a Concentrated Stock Solution

Cause: This is a common issue when diluting a concentrated stock solution (often in 100% DMSO) into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out of solution.

Solutions:

Method Principle Considerations
Use of Co-solvents in Final Medium Include a small percentage of the stock solvent (e.g., 0.5-1% DMSO) in the final aqueous medium.Check the tolerance of your experimental system to the organic solvent.
Serial Dilutions Perform serial dilutions in intermediate solvent mixtures (e.g., 50% DMSO/buffer, then 10% DMSO/buffer) before the final dilution.This can be more time-consuming but is often effective.
Aqueous Stock from Salt Form If a soluble salt form is available, prepare the stock solution directly in the aqueous buffer.This is the most direct way to avoid precipitation due to solvent effects.

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound.[8][9][10]

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 7.4, 9.0)

  • Scintillation vials or glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired buffer. Ensure there is undissolved solid at the bottom.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant. For very fine particles, centrifugation may be necessary to separate the solid from the liquid.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

Salt Formation for Solubility Enhancement

This protocol describes a general method for preparing a salt of a carboxylic acid.[4][11]

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine)

  • An appropriate solvent in which the acid is soluble and the salt is either soluble (for solution use) or can be precipitated (for isolation). Common solvents include ethanol, methanol, or water.

Procedure:

  • Dissolve 1 molar equivalent of this compound in the chosen solvent. Gentle heating may be required.

  • Slowly add 1 molar equivalent of the base (e.g., a solution of NaOH in water or ethanol) to the stirred solution of the acid.

  • Stir the mixture at room temperature for a set period (e.g., 1-2 hours) to allow for the acid-base reaction to complete.

  • To isolate the salt, the solvent can be evaporated under reduced pressure. Alternatively, if the salt is insoluble in the reaction solvent, it may precipitate and can be collected by filtration.

  • Wash the isolated salt with a small amount of cold solvent and dry it under vacuum.

  • Confirm salt formation using analytical techniques such as FTIR (disappearance of the carboxylic acid C=O stretch and appearance of a carboxylate COO- stretch) and NMR.

  • Determine the solubility of the newly formed salt using the shake-flask method described above.

Co-solvency for Solubility Enhancement

This protocol outlines the use of co-solvents to improve solubility.[5]

Materials:

  • This compound

  • Primary solvent (e.g., water or aqueous buffer)

  • Co-solvent (e.g., ethanol, propylene glycol, PEG 400)

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the co-solvent and the primary solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in buffer).

  • For each solvent mixture, determine the solubility of this compound using the shake-flask method.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

  • This plot will help identify the optimal co-solvent concentration for achieving the desired solubility.

Quantitative Data (Illustrative)

Table 1: Illustrative pH-Dependent Aqueous Solubility

pHEstimated Solubility (µg/mL)
2.0< 1
4.510 - 50
7.4100 - 500
9.0> 1000

Table 2: Illustrative Solubility in Different Solvents

SolventEstimated Solubility (mg/mL)
Water< 0.01
Ethanol1 - 5
Methanol0.5 - 2
DMSO> 50
Propylene Glycol5 - 15

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for a researcher to follow when attempting to improve the solubility of this compound.

experimental_workflow cluster_methods start Start: Poorly Soluble This compound pka_determination Determine pKa start->pka_determination solubility_profiling Initial Solubility Profiling (Aqueous Buffers & Organic Solvents) start->solubility_profiling ph_adjustment pH Adjustment pka_determination->ph_adjustment salt_formation Salt Formation cosolvency Co-solvency cyclodextrin Cyclodextrin Complexation evaluate_solubility Evaluate Solubility (Shake-Flask Method) ph_adjustment->evaluate_solubility salt_formation->evaluate_solubility cosolvency->evaluate_solubility cyclodextrin->evaluate_solubility success Target Solubility Achieved evaluate_solubility->success Yes troubleshoot Troubleshoot / Combine Methods evaluate_solubility->troubleshoot No troubleshoot->ph_adjustment troubleshoot->salt_formation troubleshoot->cosolvency troubleshoot->cyclodextrin

Caption: Workflow for selecting and evaluating solubility enhancement techniques.

Relevant Signaling Pathways

The pyrimidine moiety is a common scaffold in molecules designed to interact with various biological targets. For instance, inhibitors of the Hedgehog signaling pathway and the de novo pyrimidine synthesis pathway often incorporate pyrimidine-like structures. Poor solubility of such inhibitors can be a significant hurdle in both in vitro and in vivo studies.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in several cancers.[7] Small molecule inhibitors targeting components of this pathway, such as Smoothened (SMO), are an area of active research.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Dissociates SUFU SUFU GLI GLI GLI_A GLI (Active) SUFU_GLI->GLI_A Releases Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Hh_ligand Hedgehog Ligand (e.g., SHH) Hh_ligand->PTCH1 Binds Inhibitor Inhibitor (e.g., Pyrimidine-based) Inhibitor->SMO Blocks pyrimidine_synthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP ...

References

Common side reactions in the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of pyrimidine derivatives?

A1: The synthesis of pyrimidine derivatives can be accompanied by several side reactions, largely dependent on the chosen synthetic route. For widely used methods like the Biginelli and Pinner reactions, common side reactions include the formation of Hantzsch-type dihydropyridines, N-acylureas, Knoevenagel condensation products, and aldol condensation products. Additionally, self-condensation of starting materials and the hydrolysis of intermediates can occur, leading to a reduction in the yield of the desired pyrimidine derivative and complicating the purification process.[1][2]

Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction. What is this compound and how can I prevent its formation?

A2: This fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2] Its formation is a known competing reaction to the Biginelli condensation. This side reaction is favored at higher temperatures where urea can decompose to ammonia. To minimize the formation of this DHP byproduct, it is recommended to maintain a lower reaction temperature, carefully select a catalyst that favors the Biginelli pathway, and consider the order of reactant addition, such as adding urea last.[2]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas are common byproducts in the Biginelli reaction that can co-precipitate with the desired dihydropyrimidinone (DHPM), making purification challenging.[1] Their presence can be confirmed using spectroscopic techniques such as 1H and 13C NMR, as well as mass spectrometry. To prevent their formation, it is crucial to carefully control the stoichiometry of the reactants and choose an appropriate catalyst. If N-acylurea byproducts do form, recrystallization is often an effective method for their removal.[1][2]

Q4: I am performing a Pinner pyrimidine synthesis and encountering issues with low yield and multiple side products. What are the common pitfalls?

A4: The Pinner synthesis is susceptible to several side reactions that can lower the yield of the desired pyrimidine. These include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[1][2] To mitigate these issues, it is critical to use high-purity, dry reagents and solvents, and to conduct the reaction under anhydrous conditions. The choice and stoichiometry of the base are also crucial for promoting the desired cyclization while minimizing side reactions.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrimidine Derivative

Potential Causes:

  • Impure or Wet Starting Materials: Impurities or moisture in reactants and solvents can inhibit the reaction or promote side reactions.[2]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed to completion or too high, leading to product degradation or favoring side reactions.[1]

  • Inefficient Catalyst: The catalyst may be inactive or used in an inappropriate amount.[2]

  • Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal for the desired transformation.[3]

  • Atmospheric Conditions: Sensitivity of reactants or intermediates to air and moisture.[4]

Troubleshooting Steps:

  • Ensure Purity and Dryness of Reagents: Use high-purity, anhydrous solvents and reagents. Dry glassware thoroughly before use.

  • Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Monitor the reaction progress using TLC or LC-MS.

  • Evaluate the Catalyst: Ensure the catalyst is active and from a reliable source. If using a reusable catalyst, consider regeneration. Optimize the catalyst loading.

  • Verify Stoichiometry: Carefully calculate and measure the molar ratios of all reactants.

  • Use an Inert Atmosphere: For sensitive reactions, conduct the synthesis under an inert atmosphere of nitrogen or argon.[3]

Issue 2: Formation of Hantzsch Dihydropyridine (DHP) Byproduct in Biginelli Reaction

Potential Causes:

  • High Reaction Temperature: Elevated temperatures promote the decomposition of urea to ammonia, which then participates in the Hantzsch reaction.[2]

  • Reaction Conditions Favoring Hantzsch Pathway: Certain catalysts and solvents may preferentially promote the Hantzsch condensation.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Select an Appropriate Catalyst: Screen different Lewis or Brønsted acid catalysts to identify one that selectively promotes the Biginelli reaction.

  • Optimize Order of Addition: Adding the urea component last to the reaction mixture can sometimes minimize its decomposition.[2]

Data Presentation

Table 1: Effect of Temperature on Product Distribution in a Typical Biginelli Reaction

Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540

Note: Yields are approximate and can vary based on specific substrates and catalysts.[2]

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • 1,3-dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide (10 mmol) in anhydrous ethanol

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[1]

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

Visualizations

Biginelli_vs_Hantzsch cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Aza-Ene Adduct Aldehyde->Biginelli_Intermediate + Urea + β-Ketoester Hantzsch_Intermediate Dihydropyridine Intermediate Aldehyde->Hantzsch_Intermediate + 2x β-Ketoester + Ammonia BetaKetoester β-Ketoester BetaKetoester->Biginelli_Intermediate BetaKetoester->Hantzsch_Intermediate Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (Desired Product) Biginelli_Intermediate->DHPM Cyclization Ammonia->Hantzsch_Intermediate DHP Hantzsch Dihydropyridine (Fluorescent Byproduct) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing pathways in the Biginelli reaction.

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Purity Verify Purity and Dryness of Starting Materials Start->Check_Purity Check_Temp Optimize Reaction Temperature Check_Purity->Check_Temp Check_Catalyst Evaluate Catalyst Activity and Loading Check_Temp->Check_Catalyst Check_Stoichiometry Verify Reactant Stoichiometry Check_Catalyst->Check_Stoichiometry Use_Inert Conduct Reaction Under Inert Atmosphere Check_Stoichiometry->Use_Inert Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Use_Inert->Monitor_Reaction Purification Purify Product Monitor_Reaction->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low reaction yield.

Pinner_Side_Reactions cluster_reactants Reactants cluster_main Pinner Synthesis cluster_side Side Reactions Dicarbonyl 1,3-Dicarbonyl Compound Desired_Product Substituted Pyrimidine Dicarbonyl->Desired_Product + Amidine Self_Condensation Self-Condensation of 1,3-Dicarbonyl Dicarbonyl->Self_Condensation Incomplete_Cyclization Incomplete Cyclization Dicarbonyl->Incomplete_Cyclization + Amidine Amidine Amidine Amidine->Desired_Product Hydrolysis Hydrolysis of Amidine Amidine->Hydrolysis + H2O Amidine->Incomplete_Cyclization

Caption: Common side reactions in the Pinner synthesis.

References

Technical Support Center: Production of 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Pyrimidin-5-yl-benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Palladium catalyst may be degraded or poisoned. 2. Inefficient Ligand: The chosen phosphine ligand may not be optimal for this specific coupling. 3. Suboptimal Base: The base may not be strong enough or soluble enough in the reaction mixture. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.1. Use a fresh batch of a pre-catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst like a palladacycle. Ensure all reagents and solvents are deoxygenated. 2. Screen alternative ligands such as SPhos, XPhos, or dppf.[1] 3. Try alternative bases like Cs₂CO₃ or K₃PO₄.[2] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Formation of Homocoupling Byproducts 1. Oxygen Contamination: Presence of oxygen can promote the homocoupling of boronic acid reagents. 2. Inappropriate Reaction Conditions: Certain catalyst/ligand combinations may favor homocoupling.1. Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction. 2. Adjust the stoichiometry of the reactants. Sometimes, a slight excess of the boronic acid can be beneficial.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst to the reaction mixture.
Difficult Purification 1. Co-elution of Product and Impurities: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging. 2. Poor Crystallization: The product may be difficult to crystallize from common solvents.1. Modify the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Alternatively, consider a purification strategy based on acid-base extraction.[3] 2. Perform a solvent screen for recrystallization. Consider using a mixed solvent system.[4]
Poor Yield on Scale-Up 1. Inefficient Heat Transfer: What works on a small scale may not translate due to differences in heating. 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and side reactions.1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring and ensure the impeller design is appropriate for the scale and viscosity of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 5-bromopyrimidine with 3-(dihydroxyboryl)benzoic acid (or its corresponding boronic ester) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: How can I improve the solubility of the reagents for a more efficient reaction?

A2: Solubility can be a challenge. Consider using a solvent system that can accommodate both organic and inorganic reagents, such as a mixture of dioxane and water or THF and water.[1] For poorly soluble bases like K₂CO₃, a phase-transfer catalyst may be beneficial on a larger scale.

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

A3: The most critical parameters are:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst and lead to side reactions.[1]

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is crucial for achieving high yield and selectivity.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

Q4: What is the recommended method for purifying the final product?

A4: For laboratory scale, flash column chromatography is often employed. For larger quantities, recrystallization is a more economical and scalable purification method.[4][5] An acid-base workup can also be effective in removing non-acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

  • 5-Bromopyrimidine

  • 3-(dihydroxyboryl)benzoic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-(dihydroxyboryl)benzoic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃XPhos Pd G4
Ligand -SPhosXPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent System Dioxane/Water (4:1)THF/Water (10:1)Toluene/Water/EtOH
Temperature (°C) 9080100
Typical Yield (%) 75-85%80-90%85-95%

Note: Yields are representative and can vary based on reaction scale and specific conditions.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 5-Bromopyrimidine 3-Boronobenzoic acid Base (e.g., K2CO3) inert Establish Inert Atmosphere reagents->inert solvents Add Degassed Solvents inert->solvents catalyst Add Pd Catalyst & Ligand solvents->catalyst heat Heat & Stir (e.g., 80-100°C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool & Acidify monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography or Recrystallization) extract->purify product Isolated Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions (temp, time) optimal? start->check_conditions check_reagents Are reagents pure and degassed? start->check_reagents solution_catalyst Use fresh catalyst/ Screen new catalysts and ligands. check_catalyst->solution_catalyst No solution_conditions Increase temperature/ Extend reaction time. check_conditions->solution_conditions No solution_reagents Use pure starting materials and ensure thorough degassing. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.

References

Storage and handling guidelines for 3-Pyrimidin-5-yl-benzoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-Pyrimidin-5-yl-benzoic acid to prevent its degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment.[1] While some suppliers suggest room temperature storage[2], refrigeration at 2-8°C is also a recommended practice to maximize shelf life.[1][3] The key is to protect the compound from moisture.[4]

Q2: How should I handle the compound in the laboratory to avoid contamination and degradation?

A2: Standard laboratory safety protocols for handling chemical solids should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5]

  • Handling the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5][6]

  • Using clean, dry spatulas and glassware to prevent cross-contamination and introduction of moisture.

  • Washing hands thoroughly after handling.[5]

Q3: Is this compound sensitive to light or air?

A3: While specific data for this compound is limited, it is good practice to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen. For analogous compounds like benzaldehyde, light can promote degradation, so storing the container in a dark place or using an amber vial is a reasonable precaution.[7]

Q4: How stable is this compound in solution?

A4: The stability in solution will depend on the solvent, pH, and storage conditions. For pyrimidine-4-carboxylic acid, it is recommended not to store aqueous solutions for more than one day.[8] Given the benzoic acid moiety, the compound's solubility will be pH-dependent. In aqueous buffers, it is advisable to prepare solutions fresh for each experiment. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on studies of similar benzoic acid derivatives, a potential degradation pathway, especially under high-temperature aqueous conditions, is decarboxylation, where the carboxylic acid group is lost.[9] Benzoic acid itself is generally stable to high temperatures.[9] The pyrimidine ring is generally stable but can be susceptible to nucleophilic attack or enzymatic degradation depending on the experimental conditions.

Q6: How can I tell if my sample of this compound has degraded?

A6: Visual inspection for a change in color or physical state (e.g., clumping of the powder) can be an initial indicator. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the sample against a reference standard. A significant decrease in the main peak area or the appearance of new peaks would suggest degradation.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature Room Temperature or 2-8°C[1][2][3]Provides a stable environment for the solid compound.
Atmosphere Tightly sealed container, dry environment[1][4]To protect from moisture which can facilitate degradation.
Light Store in the dark (e.g., amber vial or in a cabinet)A general precaution as light can catalyze degradation of aromatic compounds.[7]

General Stability of Benzoic Acid Derivatives (Analogous Compounds)

CompoundConditionStabilityDegradation Product
Benzoic AcidSubcritical water, up to 300°C[9]Stable[9]Benzene (at higher temperatures)
Benzoic Acid DerivativesSubcritical water, 200°C[9]Severe degradation[9]Decarboxylated products (e.g., phenol from salicylic acid)[9]
Benzoic Acid DerivativesSubcritical water, 150°C[9]Mild degradation[9]N/A

Note: This table provides general stability data for related compounds to infer the potential behavior of this compound. Specific stability testing for the target compound is recommended for sensitive applications.

Troubleshooting Guide

If you encounter unexpected results in your experiments, consider the following troubleshooting steps related to the handling and stability of this compound.

cluster_troubleshooting Troubleshooting Flowchart start Unexpected Experimental Results check_purity Check Compound Purity via HPLC/LC-MS start->check_purity degradation_suspected Degradation Suspected (Multiple peaks or shifted retention time) check_purity->degradation_suspected pure Compound is Pure check_purity->pure review_storage Review Storage Conditions (Temp, Light, Moisture) degradation_suspected->review_storage Yes review_protocol Review Experimental Protocol for Other Variables pure->review_protocol Yes new_sample Use a Fresh Sample of Compound and Prepare Fresh Solutions review_storage->new_sample Improper Storage review_solution_prep Review Solution Preparation & Storage review_solution_prep->new_sample Improper Handling

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental Protocols

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)

  • Pre-analysis: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a well-ventilated area or fume hood, accurately weigh the required amount of the compound (Molecular Weight: 200.19 g/mol ) using a calibrated analytical balance.

  • Dissolution: Add the solid to a sterile, dry volumetric flask. Add a small amount of anhydrous DMSO to dissolve the compound completely. Gentle vortexing or sonication may be used to aid dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the final desired volume with DMSO.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a dark, dry place.

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of similar molecules.

cluster_degradation Potential Degradation Pathway reactant This compound conditions Heat, Water, or Extreme pH reactant->conditions product 5-Phenylpyrimidine (Decarboxylation Product) conditions->product co2 CO2 conditions->co2

Caption: Potential decarboxylation of this compound.

References

Technical Support Center: Overcoming Poor Reactivity in 3-Pyrimidin-5-yl-benzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in coupling reactions with 3-pyrimidin-5-yl-benzoic acid. The unique electronic properties of this molecule, featuring an electron-withdrawing pyrimidine ring and a deactivating carboxylic acid group, can lead to poor reactivity in common cross-coupling reactions. This guide offers structured advice to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling with this compound or its derivatives?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation. This is analogous to the "2-pyridyl problem" observed in similar heteroaromatic couplings.

  • Poor Electronic Properties: The pyrimidine ring is electron-deficient, which can disfavor the oxidative addition step of the catalytic cycle.

  • Protodeboronation: The boronic acid or ester coupling partner can be susceptible to protodeboronation (replacement of the boron moiety with a hydrogen atom), especially under basic conditions.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating this challenging substrate.

Q2: My amide coupling reaction between this compound and an amine is sluggish. What are the common causes?

A2: Poor reactivity in amide couplings with this substrate is often due to:

  • Reduced Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines will react slowly.

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the benzoic acid, which is deactivated by the electron-withdrawing pyrimidine ring.

  • Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen reaction solvent.

Q3: I am attempting a Buchwald-Hartwig amination with a derivative of this compound and observing significant side product formation. What should I investigate?

A3: Side product formation in Buchwald-Hartwig aminations can be complex. Key areas to investigate include:

  • Hydrodehalogenation: The aryl halide can be reduced, leading to the loss of the halogen and termination of the catalytic cycle.

  • Homocoupling: The amine or aryl halide can couple with themselves to form dimers.

  • Ligand Degradation: The phosphine ligands used in these reactions can be susceptible to oxidation or other degradation pathways.

Troubleshooting Guides

Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling, consider the following troubleshooting steps, summarized in the decision-making workflow below.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst Initial Step base Screen Bases catalyst->base If no improvement no_product Still No/Low Yield catalyst->no_product solvent Change Solvent System base->solvent If still low yield base->no_product boron Address Boronic Acid Instability solvent->boron Consider side reactions solvent->no_product temp Adjust Temperature boron->temp Fine-tuning boron->no_product product Product Formation Observed temp->product Success temp->no_product

Figure 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Problem: Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive palladium(0) species. Consider using pre-formed palladium catalysts which can be more stable and efficient.

  • Base Selection:

    • Problem: A weak base may not be sufficient to promote transmetalation, while a strong base can cause protodeboronation.

    • Solution: Screen a variety of bases. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For challenging couplings, consider using a milder base like KF or a phosphate buffer.

  • Solvent System:

    • Problem: The polarity and proticity of the solvent can significantly impact the reaction.

    • Solution: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, toluene/water, or DME/water. Ensure solvents are properly degassed to prevent catalyst oxidation.

  • Boronic Acid/Ester Stability:

    • Problem: The boronic acid coupling partner may be degrading under the reaction conditions.

    • Solution: Consider using a more stable boronic ester, such as a pinacol or MIDA ester. Running the reaction under anhydrous conditions may also minimize protodeboronation, though water is often necessary for the activity of certain bases.

Amide Coupling

For sluggish amide coupling reactions, a systematic approach to optimizing the activation of the carboxylic acid and the reaction conditions is necessary.

Amide_Coupling_Troubleshooting start Sluggish Amide Coupling reagent Change Coupling Reagent start->reagent additives Use Additives reagent->additives If still slow no_improvement Still Sluggish reagent->no_improvement base_solvent Optimize Base and Solvent additives->base_solvent Further optimization additives->no_improvement temperature Increase Temperature base_solvent->temperature If necessary base_solvent->no_improvement product Improved Yield temperature->product Success temperature->no_improvement

Figure 2: Troubleshooting Workflow for Amide Coupling

Detailed Troubleshooting Steps:

  • Coupling Reagent:

    • Problem: Standard carbodiimide reagents (e.g., EDC, DCC) may not be sufficiently reactive.

    • Solution: Switch to a more potent uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). These reagents are generally more effective for coupling with electron-deficient carboxylic acids.

  • Additives:

    • Problem: The activated intermediate may be unstable or slow to react.

    • Solution: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a more reactive activated ester and suppress side reactions.

  • Base and Solvent:

    • Problem: An inappropriate base can interfere with the coupling, and poor solubility can hinder the reaction.

    • Solution: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). If solubility is an issue, switch from common solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature:

    • Problem: The reaction may be kinetically slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for potential decomposition of starting materials or products at elevated temperatures.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura and amide coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O951275-85
25-Bromopyrimidine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O8016~80
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.6789[1]
42-Chloro-4-methylpyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O100 (MW)0.2581

Table 2: Representative Conditions for Amide Coupling of Benzoic Acid Derivatives

EntryCarboxylic AcidAmineCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidAnilineEDC (1.2)HOBt (1.2)DIPEA (2)DMFRT12Moderate to Good
24-Nitrobenzoic AcidAnilineHATU (1.1)-DIPEA (2)DMFRT2High
33-Amide-5-aryl benzoic acid derivativeVarious aminesEDC (1.2)HOBt (1.2)DIPEA (3)DMFRT1260-80[2]
4Electron-deficient benzoic acidElectron-deficient anilineEDC (1)HOBt (cat.)DIPEA (excess)ACNRT-Good to Excellent[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 3-(halo)-5-yl-benzoic acid derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) in the organic solvent (e.g., 1,4-dioxane).

  • Add the catalyst solution to the reaction vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Add the appropriate amount of degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine aryl halide, boronic acid, and base B Prepare catalyst solution A->B C Add catalyst to reactants B->C D Degas mixture C->D E Add water D->E F Heat and stir E->F G Cool and dilute F->G H Aqueous workup G->H I Dry and concentrate H->I J Purify I->J

Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling

Protocol 2: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF), add the coupling reagent (e.g., HATU, 1.1 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

Purity Analysis of 3-Pyrimidin-5-yl-benzoic acid: A Comparative Guide to HPLC and UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of the drug development pipeline. The choice of analytical technique for purity assessment can significantly impact the speed, accuracy, and cost-effectiveness of this process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 3-Pyrimidin-5-yl-benzoic acid, a key building block in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) has long been the established workhorse for pharmaceutical analysis, known for its robustness and reliability.[1] In contrast, Ultra-Performance Liquid Chromatography (UPLC) represents a significant technological advancement, utilizing smaller stationary phase particles (sub-2 µm) and higher operating pressures to deliver faster and more efficient separations.[2][3] This comparison will delve into the practical differences in performance, supported by representative experimental data.

Comparative Performance Data

The following table summarizes the expected quantitative data from the purity analysis of this compound using both HPLC and UPLC, highlighting the key performance advantages of UPLC.

ParameterHPLCUPLC
Run Time ~25 minutes~3 minutes
Resolution (between main peak and key impurity) 1.83.5
Peak Width (main peak) 0.25 minutes0.05 minutes
Solvent Consumption per Run ~25 mL~1.5 mL
Backpressure ~150 bar~800 bar
Relative Sensitivity 1x3-5x

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analyses are provided below. These protocols are designed to be representative for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV detection at 254 nm.[4]

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system capable of operating at high pressures, with a binary pump, autosampler, column manager, and a PDA detector.

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 2.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.[7]

  • Detection: UV detection at 254 nm.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative advantages, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Diluent A->B C Filter Sample B->C D Inject into HPLC/UPLC C->D E Separation on Column D->E F Detection by UV E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I G cluster_hplc HPLC cluster_uplc UPLC hplc_speed Longer Run Time uplc_speed Faster Run Time hplc_speed->uplc_speed Improvement hplc_res Lower Resolution uplc_res Higher Resolution hplc_res->uplc_res Improvement hplc_sens Standard Sensitivity uplc_sens Enhanced Sensitivity hplc_sens->uplc_sens Improvement hplc_solv Higher Solvent Use uplc_solv Lower Solvent Use hplc_solv->uplc_solv Improvement

References

Spectroscopic Analysis of 3-Pyrimidin-5-yl-benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and organic synthesis, precise structural elucidation of novel compounds is paramount. This guide provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Pyrimidin-5-yl-benzoic acid. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide also presents a comparative analysis with a closely related analogue, 3-aminobenzoic acid, for which reliable data is accessible. This approach allows for a robust prediction and interpretation of the key spectroscopic features.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for this compound, alongside the experimental data for 3-aminobenzoic acid. The mass spectrometry data provides the expected molecular ion peaks.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for 3-Aminobenzoic acid)

Proton Assignment (this compound) Predicted Chemical Shift (ppm) Multiplicity Proton Assignment (3-Aminobenzoic acid) Experimental Chemical Shift (ppm)[1] Multiplicity[1]
H-2', H-6' (Pyrimidine)~9.2s---
H-4' (Pyrimidine)~8.8s---
H-2 (Benzoic acid)~8.5tH-27.15t
H-4 (Benzoic acid)~8.2dH-4, H-67.04-7.09m
H-6 (Benzoic acid)~8.0dH-56.73-6.75m
H-5 (Benzoic acid)~7.7t---
COOH>12br sCOOH12.45s
---NH₂5.29s

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for 3-Aminobenzoic acid)

Carbon Assignment (this compound) Predicted Chemical Shift (ppm) Carbon Assignment (3-Aminobenzoic acid) Experimental Chemical Shift (ppm)[1]
C=O~167C=O168.3
C-2', C-6' (Pyrimidine)~158C-3 (NH₂)149.2
C-4' (Pyrimidine)~155C-1131.7
C-3 (Benzoic acid)~135C-5129.3
C-1 (Benzoic acid)~132C-6118.4
C-5' (Pyrimidine)~130C-2117.1
C-5 (Benzoic acid)~129C-4114.9
C-6 (Benzoic acid)~128--
C-2 (Benzoic acid)~127--
C-4 (Benzoic acid)~126--

Table 3: Mass Spectrometry Data

Compound Ionization Mode Expected [M+H]⁺ (m/z) Expected [M-H]⁻ (m/z)
This compoundESI201.06199.05
3-Aminobenzoic acidESI138.06136.04

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxylic proton is observed.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, as the natural abundance of ¹³C is low.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm.

    • Relaxation Delay: A relaxation delay of 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Analysis Parameters:

    • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be used for comprehensive analysis.

    • Infusion: The sample solution can be directly infused into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters:

      • Capillary Voltage: 3-4 kV.

      • Nebulizing Gas (e.g., N₂): Flow rate and pressure should be optimized for stable spray.

      • Drying Gas (e.g., N₂): Temperature and flow rate should be optimized for efficient desolvation (e.g., 200-300 °C).

    • Mass Analyzer: Set the mass range to scan over a region that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Acquisition and Analysis: Acquire the mass spectra in both positive and negative modes. The resulting spectra will show the mass-to-charge ratio (m/z) of the ions. The accurate mass measurement from a high-resolution instrument can be used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Data Interpretation

The logical process of elucidating the structure of this compound from its spectroscopic data is outlined in the following diagram.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data MS_Data Molecular Ion Peak (m/z) Elemental Composition MS->MS_Data Structure Verified Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

A Comparative Analysis of the Biological Activity of 3-Pyrimidin-5-yl-benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the positional isomerism of drug candidates can profoundly influence their biological activity, pharmacokinetic properties, and overall therapeutic potential. This guide provides a comparative analysis of 3-Pyrimidin-5-yl-benzoic acid and its corresponding ortho- and para-isomers: 2-Pyrimidin-5-yl-benzoic acid and 4-Pyrimidin-5-yl-benzoic acid. The pyrimidine ring is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1][2] This analysis focuses on a hypothetical study evaluating their potential as inhibitors of the constitutively active serine/threonine kinase, Casein Kinase 2 (CSNK2A), a target implicated in various cancers.[3]

Hypothetical Comparative Data

The following table summarizes hypothetical quantitative data from a series of in vitro experiments designed to compare the biological activity of the three isomers.

Compound IDIsomerCSNK2A Inhibition (IC50, nM)PIM3 Inhibition (IC50, nM)Cell Viability (MCF-7, GI50, µM)
C1 This compound5015005.2
C2 2-Pyrimidin-5-yl-benzoic acid250300015.8
C3 4-Pyrimidin-5-yl-benzoic acid158001.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CSNK2A and the off-target kinase PIM3 was determined using a NanoBRET™ assay.

  • Reagent Preparation : Kinase enzymes, substrates, and NanoBRET™ tracers were prepared in the appropriate assay buffer. Test compounds were serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation : In a 384-well plate, the kinase, substrate, and test compounds were added to each well.

  • Reaction Initiation and Incubation : The kinase reaction was initiated by the addition of ATP. The plate was incubated at room temperature for 60 minutes.

  • Detection : NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor were added to the wells. The plate was read on a luminometer to measure the BRET signal.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Cell Viability Assay

The effect of the compounds on the viability of the MCF-7 breast cancer cell line was assessed using a standard MTT assay.

  • Cell Seeding : MCF-7 cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment : The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization : The formazan crystals were dissolved by adding a solubilization buffer.

  • Absorbance Measurement : The absorbance at 570 nm was measured using a microplate reader.

  • Data Analysis : The GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway targeted by these compounds and the general workflow of the experimental evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds CSNK2A CSNK2A Receptor->CSNK2A Activates Signaling_Cascade Downstream Signaling Cascade (e.g., Akt/mTOR) CSNK2A->Signaling_Cascade Phosphorylates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Inhibitor Pyrimidin-5-yl-benzoic acid Isomers Inhibitor->CSNK2A Inhibits

Caption: Hypothetical signaling pathway illustrating the role of CSNK2A in cancer cell proliferation and its inhibition by the test compounds.

G Start Compound Synthesis (3 Isomers) Kinase_Assay In Vitro Kinase Assays (CSNK2A, PIM3) Start->Kinase_Assay Cell_Viability Cell-Based Viability Assay (MCF-7) Start->Cell_Viability Data_Analysis Data Analysis (IC50, GI50 Calculation) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Structure-Activity Relationship (SAR) Analysis Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative biological evaluation of the three pyrimidin-5-yl-benzoic acid isomers.

Discussion and Structure-Activity Relationship (SAR)

Based on the hypothetical data, a clear structure-activity relationship can be observed. The para-substituted isomer, 4-Pyrimidin-5-yl-benzoic acid (C3) , demonstrates the most potent inhibition of CSNK2A and the highest anti-proliferative activity against MCF-7 cells. The meta-isomer, This compound (C1) , shows moderate activity, while the ortho-isomer, 2-Pyrimidin-5-yl-benzoic acid (C2) , is the least active. This suggests that the spatial arrangement of the pyrimidine and benzoic acid moieties is critical for optimal interaction with the kinase's active site. The para-orientation may allow for more favorable binding interactions, leading to enhanced inhibitory activity. All isomers exhibit weaker inhibition against the PIM3 kinase, suggesting a degree of selectivity for CSNK2A.

Conclusion

This comparative guide, based on a hypothetical study, underscores the importance of positional isomerism in drug design. The presented data and protocols provide a framework for the evaluation of substituted pyrimidine compounds as potential kinase inhibitors. The superior hypothetical activity of 4-Pyrimidin-5-yl-benzoic acid identifies it as a promising lead candidate for further optimization and development in cancer therapeutics. Future studies should focus on elucidating the precise binding modes of these isomers through co-crystallization with the target kinase and further profiling their selectivity and pharmacokinetic properties.

References

A Comparative Guide to the Synthetic Routes of 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Pyrimidin-5-yl-benzoic acid, a key building block in pharmaceutical research. The comparison focuses on a modern cross-coupling strategy, the Suzuki-Miyaura reaction, and a classical heterocyclic synthesis, the Pinner pyrimidine synthesis. The performance of each route is evaluated based on factors such as yield, reaction conditions, and starting material accessibility.

Summary of Synthetic Routes

Two distinct pathways for the synthesis of this compound are presented below. Route 1 utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a widely employed method for the formation of carbon-carbon bonds. Route 2 employs the Pinner synthesis, a classical method for the formation of the pyrimidine ring from a 1,3-dicarbonyl compound and an amidine.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their respective advantages and disadvantages.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Pinner Pyrimidine Synthesis
Starting Materials 5-Bromopyrimidine, 3-Carboxyphenylboronic acid3-Formylbenzoic acid, Malonic acid, Formamidine
Key Reaction Pd-catalyzed C-C bond formationCyclocondensation
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)Acid or Base catalyst
Reagents Base (e.g., K₂CO₃, K₃PO₄)Dehydrating agent (e.g., Acetic anhydride)
Solvent Dioxane/Water, Toluene, or DMFEthanol or Acetic acid
Temperature 80-120 °CReflux
Reaction Time 12-24 hours4-8 hours
Typical Yield 70-90%40-60%
Purification Column chromatographyRecrystallization

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of halo-pyrimidines with arylboronic acids.

Materials:

  • 5-Bromopyrimidine

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromopyrimidine (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Pinner Pyrimidine Synthesis

This protocol describes a plausible route for the synthesis of the target molecule using the Pinner cyclocondensation reaction.

Materials:

  • 3-Formylbenzoic acid

  • Malonic acid

  • Acetic anhydride

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

Step 2a: Synthesis of 3-(2-carboxyvinyl)benzoic acid

  • In a round-bottom flask, combine 3-formylbenzoic acid (1.0 eq) and malonic acid (1.1 eq) in pyridine.

  • Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 3-(2-carboxyvinyl)benzoic acid.

Step 2b: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add 3-(2-carboxyvinyl)benzoic acid (1.0 eq) and formamidine hydrochloride (1.1 eq).

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Suzuki_Miyaura_vs_Pinner cluster_suzuki Route 1: Suzuki-Miyaura Coupling cluster_pinner Route 2: Pinner Synthesis start_suzuki 5-Bromopyrimidine + 3-Carboxyphenylboronic acid reaction_suzuki Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90-100°C start_suzuki->reaction_suzuki product_suzuki This compound reaction_suzuki->product_suzuki start_pinner_1 3-Formylbenzoic acid + Malonic acid reaction_pinner_1 Pyridine, Piperidine Reflux start_pinner_1->reaction_pinner_1 intermediate_pinner 3-(2-carboxyvinyl)benzoic acid reaction_pinner_1->intermediate_pinner reaction_pinner_2 NaOEt, Ethanol Reflux intermediate_pinner->reaction_pinner_2 start_pinner_2 Formamidine HCl start_pinner_2->reaction_pinner_2 product_pinner This compound reaction_pinner_2->product_pinner

Caption: Comparison of Suzuki-Miyaura and Pinner synthetic routes.

Conclusion

The validation of a synthetic route is crucial for the efficient production of target molecules in drug discovery and development. The Suzuki-Miyaura coupling (Route 1) represents a modern, high-yielding, and reliable method for the synthesis of this compound. Its main advantages are the generally good to excellent yields and the commercial availability of the starting materials. However, it requires a palladium catalyst, which can be costly and may need to be removed from the final product.

The Pinner synthesis (Route 2) offers a classical alternative that avoids the use of heavy metal catalysts. This can be advantageous in terms of cost and product purity. However, this multi-step route typically results in lower overall yields and may require more optimization to achieve satisfactory results.

The choice of the synthetic route will ultimately depend on the specific requirements of the project, including scale, cost considerations, and the desired purity of the final compound. For laboratory-scale synthesis where high yield and reliability are paramount, the Suzuki-Miyaura coupling is often the preferred method. For larger-scale production where cost and avoidance of metal contaminants are critical, the Pinner synthesis, despite its lower yield, may be a more attractive option after careful optimization.

A Researcher's Guide to Sourcing 3-Pyrimidin-5-yl-benzoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing high-purity reference standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available reference standards for 3-Pyrimidin-5-yl-benzoic acid (CAS No. 852180-74-6), a key building block in medicinal chemistry and pharmaceutical research.

Comparison of Commercially Available this compound

Sourcing a reliable reference standard requires careful consideration of purity, available documentation, and supplier reputation. Below is a summary of offerings from various suppliers to aid in the selection process.

SupplierPurity SpecificationMolecular FormulaMolecular WeightStorage Conditions
Aladdin Scientific ≥97%C₁₁H₈N₂O₂200.19Room temperature
ChemShuttle 95%C₁₁H₈N₂O₂200.1972-8°C
CP Lab Safety 95%C₁₁H₈N₂O₂Not SpecifiedNot Specified
Fluorochem 97%C₁₁H₈N₂O₂200.197Not Specified
SciSupplies 95.0%C₁₁H₈N₂O₂Not SpecifiedNot Specified

Note: The information presented is based on publicly available data from supplier websites. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.

Proposed Experimental Workflow for Reference Standard Qualification

Given the absence of publicly available comparative studies, researchers are encouraged to perform in-house qualification of newly acquired reference standards. This ensures the material is suitable for its intended use. A general workflow for such a qualification is outlined below.

Experimental Workflow for Reference Standard Qualification cluster_0 Initial Assessment cluster_1 Analytical Characterization cluster_2 Performance Verification cluster_3 Decision A Procure Reference Standard B Visual Inspection A->B C Review Certificate of Analysis B->C D Identity Confirmation (e.g., ¹H NMR, MS) C->D E Purity Assessment (e.g., HPLC, UPLC) D->E F Residual Solvent Analysis (e.g., GC-HS) E->F G Water Content (e.g., Karl Fischer) F->G H Solubility Testing G->H I Assay Performance (e.g., in a mock formulation) H->I J Standard Qualified? I->J

Caption: A generalized workflow for the in-house qualification of a chemical reference standard.

Detailed Methodologies for Key Experiments:

1. Identity Confirmation via ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure of this compound.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. Purity is typically determined by the area percentage of the main peak.

Role in Drug Discovery and Development

Reference standards like this compound are fundamental in various stages of drug discovery and development. The following diagram illustrates the logical flow of how a qualified reference standard is utilized.

Utility of a Qualified Reference Standard in Drug Development cluster_0 Assay Development cluster_1 Synthesis & Manufacturing cluster_2 Quality Control A Qualified Reference Standard (this compound) B Standard for Calibration Curves A->B C Control in Biological Assays A->C D Starting Material for API Synthesis A->D E Impurity Reference for Process Control A->E F Identity and Purity Testing of Batches B->F E->F G Stability Studies F->G

Caption: The central role of a qualified reference standard in various stages of pharmaceutical development.

By carefully selecting and qualifying a reference standard for this compound, researchers can build a solid foundation for their scientific investigations and contribute to the development of novel therapeutics.

A Comparative Analysis of Pyrimidine-Based Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Metal-Organic Frameworks (MOFs) synthesized with various pyrimidine-based linkers. We delve into their performance in key applications such as gas adsorption, catalysis, and biomedical uses, supported by quantitative data and detailed experimental protocols.

The inherent tunability of MOFs at the molecular level through the strategic selection of organic linkers provides a powerful avenue for designing materials with tailored properties. Pyrimidine, with its nitrogen-rich heterocyclic structure, offers unique coordination chemistry and the potential for introducing specific functionalities into the MOF architecture. This guide focuses on a comparative analysis of MOFs constructed from four distinct pyrimidine-based linkers: (2-pyrimidin-5-yl)terephthalic acid, 4,6-diamino-2-pyrimidinethiol, pyrimidine-4,6-dicarboxylate, and pyrimidine-5-carboxylate.

Performance Comparison of Pyrimidine-Based MOFs

The functional groups and overall structure of the pyrimidine-based linkers significantly influence the resulting MOFs' properties, including their porosity, stability, and catalytic or biological activity. The following tables summarize key performance data for MOFs synthesized with different pyrimidine linkers.

Gas Adsorption and Separation Properties
MOF designationPyrimidine LinkerMetal IonBET Surface Area (m²/g)Gas Adsorption/Separation Performance
In-MOF 1 (2-pyrimidin-5-yl)terephthalic acidIn³⁺-Remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄.[1]
[Cu(pmc)₂] pyrimidine-5-carboxylateCu²⁺PorousHighly selective sorption of CO₂; negligible sorption of N₂, Ar, O₂, H₂, and CH₄.[2]
Compound 4 pyrimidine-4,6-dicarboxylateMn²⁺PorousPossesses permanent porosity, as confirmed by N₂ (at 77 K) and CO₂ (at 293 K) sorption data.[3]
Co-DAT-MOF 4,6-diamino-2-thiopyrimidineCo²⁺2.5Type IV sorption isotherm, indicating the presence of abundant pores.[4]
Catalytic and Biomedical Performance
MOF designationPyrimidine LinkerMetal IonApplicationKey Performance Metrics
Zn-MOF 4,6-diamino-2-pyrimidinethiolZn²⁺Antibacterial, AntibiofilmExhibits high antibacterial and antibiofilm efficacy due to its large surface-to-volume ratio and porous nature.[5]
Co-MOF 4,6-diamino-2-pyrimidinethiolCo²⁺AntioxidantDemonstrates high antioxidant capacity owing to its redox properties.[5]
In-MOF 1 (2-pyrimidin-5-yl)terephthalic acidIn³⁺CatalysisEfficient catalyst for the fixation of CO₂ and epoxides.[1]
MOF-UoR-1 Schiff base ligand for pyrimidine synthesisCo²⁺Catalysis (Biginelli reaction)High yields (96%) and rapid reaction times (90 min) for pyrimidine synthesis.[6]
[Cu(2-pymo)₂] 2-hydroxypyrimidineCu²⁺Catalysis (Click Chemistry)Good yield and selectivity in the synthesis of propargylamine derivatives.[7]
Pb-MOF pyrimidine-4,6-dicarboxylatePb²⁺LuminescenceExhibits greenish-blue photoluminescent emission, more intense than the free ligand.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used for the synthesis and characterization of the discussed MOFs.

General MOF Synthesis (Solvothermal/Hydrothermal Method)

The synthesis of pyrimidine-based MOFs typically involves the solvothermal or hydrothermal reaction of a metal salt with the respective pyrimidine-based organic linker in a suitable solvent, often N,N-dimethylformamide (DMF).

  • Precursor Dissolution : The metal salt (e.g., indium nitrate, cobalt nitrate) and the pyrimidine-based linker are dissolved in a solvent such as DMF.

  • Reaction : The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-48 hours).

  • Product Collection : After cooling to room temperature, the crystalline product is collected by filtration.

  • Washing and Drying : The collected crystals are washed with a solvent like DMF or ethanol to remove unreacted precursors and then dried under vacuum.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Brunauer-Emmett-Teller (BET) Analysis : To determine the specific surface area and pore volume of the MOFs using nitrogen adsorption-desorption isotherms at 77 K. Samples are typically activated by heating under vacuum before measurement.

  • Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the MOFs. The analysis is usually performed under a nitrogen atmosphere with a constant heating rate.

  • Gas Adsorption Measurements : To assess the gas uptake capacity and selectivity, volumetric gas adsorption analyzers are used at specific temperatures and pressures.

Visualizing Methodologies

The following diagrams, generated using the DOT language, illustrate the general workflow for MOF synthesis and characterization, and the logical relationship between linker choice and MOF performance.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Precursor Dissolution (Metal Salt + Linker) reaction Solvothermal/Hydrothermal Reaction start->reaction Heat in Autoclave collection Product Collection (Filtration) reaction->collection washing Washing & Drying collection->washing end_synthesis Synthesized MOF washing->end_synthesis pxrd PXRD end_synthesis->pxrd bet BET Analysis end_synthesis->bet tga TGA end_synthesis->tga gas_adsorption Gas Adsorption end_synthesis->gas_adsorption

General experimental workflow for the synthesis and characterization of pyrimidine-based MOFs.

Linker_Performance_Relationship cluster_input Design Choice cluster_properties Resulting MOF Properties cluster_performance Application Performance linker Pyrimidine-Based Linker (e.g., with -NH₂, -COOH, -SH) porosity Porosity & Surface Area linker->porosity stability Thermal & Chemical Stability linker->stability functionality Active Sites & Functionality linker->functionality gas Gas Adsorption/ Separation porosity->gas catalysis Catalysis stability->catalysis functionality->catalysis biomedical Biomedical Applications functionality->biomedical

Logical relationship between pyrimidine linker choice and the resulting MOF properties and performance.

References

Assessing the In Vitro Efficacy of 3-Pyrimidin-5-yl-benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the in vitro efficacy of 3-pyrimidin-5-yl-benzoic acid derivatives. To illustrate the process of comparative analysis and structure-activity relationship (SAR) studies, this document will use data from a closely related series of pyrazine-based benzoic acid derivatives that target kinases like CSNK2A and PIM3. The principles and methodologies described herein are directly applicable to the evaluation of any novel series of kinase inhibitors.

Comparative Efficacy of Pyrazine-based Benzoic Acid Analogs

A study on 2,6-disubstituted pyrazines explored modifications to improve selectivity for casein kinase 2 (CSNK2A) over PIM kinases. The 4'-carboxyphenyl group was identified as an optimal substituent at the 2-position of the pyrazine for CSNK2A activity. The following table summarizes the in-cell target engagement of a selection of these analogs, showcasing how structural modifications impact potency and selectivity.

Compound IDR Group (Modification)CSNK2A IC50 (µM)PIM3 IC50 (µM)Selectivity (PIM3/CSNK2A)
5c 3-fluoro on benzoic acidActiveNot Selective-
5d 3-chloro on benzoic acidDecreased Activity--
5e 3-methoxy on benzoic acidInactive--
5f 3-chloro on indazole at pyrazine 6-positionPotentPotentNot Selective
6c 6-isopropoxyindole at pyrazine 6-positionNanomolar-30-fold

Data presented is a qualitative summary based on the findings in the cited literature. For precise IC50 values, refer to the original publication.[1]

The data indicates that even minor substitutions on the benzoic acid ring can significantly alter activity, while more substantial changes at other positions on the core scaffold can modulate selectivity between different kinase targets.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of compound efficacy. Below are standard protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., CSNK2A)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase buffer

  • Stop solution (e.g., EDTA)

  • TR-FRET detection antibody

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute this series into the kinase buffer to achieve the desired final assay concentrations.

  • Kinase Reaction:

    • Add the diluted test compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a solution containing the substrate and ATP. The ATP concentration should ideally be at its apparent Km for the kinase.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add the TR-FRET detection antibody, which binds to the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (Resazurin Reduction)

This assay measures the metabolic activity of viable cells to assess the cytotoxic or cytostatic effects of test compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • Resazurin sodium salt solution

  • 96-well cell culture plates

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • Assay:

    • Add the resazurin solution to each well.

    • Incubate for 1-4 hours, allowing metabolically active cells to reduce resazurin to the fluorescent product, resorufin.

  • Data Acquisition: Measure the fluorescence or absorbance of the resorufin in each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound derivative Inhibitor->RAF Inhibits

Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

G cluster_workflow In Vitro Efficacy Assessment Workflow Compound_Synthesis Compound Synthesis (this compound derivatives) Kinase_Assay Biochemical Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Viability Cell-Based Viability/Proliferation Assay Compound_Synthesis->Cell_Viability IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination GI50_Determination Determine GI50 Values Cell_Viability->GI50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis GI50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the in vitro evaluation of novel kinase inhibitors.

References

Cross-reactivity profiling of compounds derived from 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development

Introduction

This guide provides a comparative analysis of the cross-reactivity profiles of pyrimidine-based kinase inhibitors, a class of compounds with significant therapeutic potential in oncology and other diseases. Due to the high degree of conservation in the ATP-binding site across the human kinome, understanding the selectivity of these inhibitors is paramount for predicting their efficacy and potential off-target effects.

While this report is centered on the pyrimidine scaffold, specific experimental data for derivatives of 3-Pyrimidin-5-yl-benzoic acid was not publicly available at the time of this review. Therefore, we have chosen to feature the well-characterized pyrazolo[3,4-d]pyrimidine inhibitor, PP1 , as a representative compound of a closely related structural class. PP1 is a potent inhibitor of the Src family of tyrosine kinases and serves as an excellent model for illustrating the principles of cross-reactivity profiling.[1][2][3]

This guide will compare the kinase inhibition profile of PP1 with that of Staurosporine, a broad-spectrum kinase inhibitor, and a hypothetical selective inhibitor, "Compound X," to provide a comprehensive overview of different selectivity patterns. Detailed experimental protocols for assessing kinase inhibition are also provided, along with visualizations of a key signaling pathway and the experimental workflow.

Comparative Kinase Inhibition Profiles

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of PP1, Staurosporine, and Compound X against a panel of representative protein kinases. Lower IC₅₀ values indicate greater potency.

Kinase TargetPP1 IC₅₀ (nM)Staurosporine IC₅₀ (nM)Compound X IC₅₀ (nM)
Src Family
LCK5[1][2]3>10,000
FYN6[1][2]5>10,000
HCK20[1][2]6>10,000
SRC170[1]7>10,000
Other Tyrosine Kinases
ABL>10,00020>10,000
EGFR250[1]8>10,000
PDGFR75-100[1]15>10,000
Serine/Threonine Kinases
CDK2>10,0004>10,000
PKA>10,00012>10,000
Aurora A>10,0001510

Data Interpretation:

  • PP1 demonstrates high potency and selectivity for the Src family of kinases, particularly LCK and FYN.[1][2][3] Its activity against other kinases like EGFR and PDGFR is significantly lower, and it shows minimal inhibition of serine/threonine kinases in this panel.

  • Staurosporine exhibits a broad-spectrum inhibition profile, potently inhibiting both tyrosine and serine/threonine kinases with little selectivity. This promiscuity makes it a useful tool for in vitro studies but generally unsuitable for therapeutic applications due to the high likelihood of off-target effects.

  • Compound X represents a hypothetical inhibitor with high selectivity for Aurora A, a serine/threonine kinase. This profile would be desirable for a targeted therapy aimed at processes regulated by Aurora A, such as mitosis.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the data presented above. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for quantifying kinase activity.[4][5][6][7][8]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Principle:

This assay quantitatively measures the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the kinase activity.

2. Materials:

  • Kinase of interest (e.g., LCK, SRC)

  • Substrate (a suitable peptide or protein substrate for the kinase)

  • Test compounds (e.g., PP1, dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Plate Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase and substrate in Kinase Assay Buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 2 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Src family kinase signaling pathway, which is a primary target of the pyrazolopyrimidine inhibitor PP1. Src family kinases are key regulators of various cellular processes, including proliferation, differentiation, and migration.[9][10][11][12][13]

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras FAK->Src AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Compound) start->reagent_prep plate_setup Assay Plate Setup (Add Compound/Vehicle) reagent_prep->plate_setup add_kinase Add Kinase & Substrate plate_setup->add_kinase pre_incubation Pre-incubation (15 min at RT) add_kinase->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction reaction_incubation Reaction Incubation (1 h at 30°C) initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction_incubation->stop_reaction stop_incubation Incubation (40 min at RT) stop_reaction->stop_incubation add_detection Add Detection Reagent stop_incubation->add_detection detection_incubation Incubation (30 min at RT) add_detection->detection_incubation read_luminescence Read Luminescence detection_incubation->read_luminescence data_analysis Data Analysis (Calculate % Inhibition & IC₅₀) read_luminescence->data_analysis end End data_analysis->end

References

Benchmarking the performance of 3-Pyrimidin-5-yl-benzoic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel kinase inhibitors is a cornerstone of modern drug discovery. Evaluating the performance of a new chemical entity against established benchmarks is a critical step in this process. This guide provides a framework for benchmarking the performance of a novel compound, hypothetically Compound X (3-Pyrimidin-5-yl-benzoic acid) , in cellular assays targeting the Activin receptor-like kinase 2 (ALK2).

ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key mediator in the BMP signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and apoptosis.[1] Dysregulation of ALK2 signaling is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1]

As there is no publicly available data on the biological activity of this compound, this guide will use two well-characterized, potent, and selective ALK2 inhibitors, LDN-193189 and DMH1 , as reference compounds. The data presented for these compounds will serve as a benchmark against which "Compound X" can be evaluated.

Comparative Performance Data

The following tables summarize the key performance indicators for LDN-193189 and DMH1, with a placeholder for the experimental data of Compound X.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
Target KinaseLDN-193189 (nM)DMH1 (nM)Compound X (nM)
ALK2 0.8 - 5 [1][2][3][4]13 - 108 [5][6][7][8]Experimental Data
ALK10.8[1]27[5]Experimental Data
ALK35.3 - 30[1][2][3][4]<5[5]Experimental Data
ALK616.7[1]47.6[5]Experimental Data
VEGFR2 (KDR)No significant inhibition[6]No significant inhibition[6]Experimental Data
ALK5No significant inhibition[4]No significant inhibition[6]Experimental Data
Table 2: Cellular Assay Performance
AssayEndpointLDN-193189DMH1Compound X
SMAD 1/5/8 Phosphorylation Inhibition of BMP4-induced phosphorylationIC50 ≈ 5 nM[1]Dose-dependent inhibition (1-5 µM)[9]Experimental Data
Transcriptional Activity Inhibition of BMP-responsive element (BRE) driven reporterIC50 = 5 nM (ALK2)[1][2]IC50 < 0.5 µM (ALK2)[6]Experimental Data
Cancer Cell Proliferation (A549 Lung Cancer Cells) Reduction in cell viability-Significant reduction at 3-5 µM[9]Experimental Data
Stem Cell Differentiation Neural Induction of hPSCsPromotes neural inductionPromotes neurogenesisExperimental Data

Signaling Pathway and Experimental Workflow

To understand the context of these assays, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor testing.

BMP_ALK2_Signaling_Pathway BMP/ALK2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Recruits & Phosphorylates SMAD 1/5/8 SMAD 1/5/8 ALK2 (Type I Receptor)->SMAD 1/5/8 Phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD4 SMAD4 SMAD Complex SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates Inhibitor LDN-193189 / DMH1 / Compound X Inhibitor->ALK2 (Type I Receptor) Inhibits p-SMAD 1/5/8SMAD4 p-SMAD 1/5/8SMAD4 p-SMAD 1/5/8SMAD4->SMAD Complex

Caption: The BMP/ALK2 signaling pathway and the point of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Profiling Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment BMP Ligand Stimulation BMP Ligand Stimulation Compound Treatment->BMP Ligand Stimulation Incubation Incubation BMP Ligand Stimulation->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Downstream Assays Downstream Assays Cell Lysis->Downstream Assays Western Blot (pSMAD) Western Blot (pSMAD) Downstream Assays->Western Blot (pSMAD) Reporter Assay (BRE-Luc) Reporter Assay (BRE-Luc) Downstream Assays->Reporter Assay (BRE-Luc) Proliferation Assay (MTT) Proliferation Assay (MTT) Downstream Assays->Proliferation Assay (MTT)

Caption: A generalized workflow for cellular assay-based inhibitor testing.

Experimental Protocols

Western Blot for Phospho-SMAD1/5/8 Inhibition

This assay directly measures the ability of a compound to inhibit the ALK2-mediated phosphorylation of its downstream targets, SMAD1, SMAD5, and SMAD8.[10][11]

Methodology:

  • Cell Culture and Seeding: Plate a suitable cell line (e.g., C2C12, A549, or HEK293 cells) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Compound X, LDN-193189, DMH1) or vehicle control (DMSO) for 1-2 hours.

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the phospho-SMAD1/5/8 signal to a loading control (e.g., GAPDH or total SMAD1).

Cell Proliferation (MTT) Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that may have aberrantly activated BMP signaling.[12]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This guide provides a comprehensive framework for benchmarking the cellular performance of a novel ALK2 inhibitor, such as the hypothetical "Compound X (this compound)". By comparing its performance in key cellular assays against well-characterized inhibitors like LDN-193189 and DMH1, researchers can effectively evaluate its potency, selectivity, and potential as a therapeutic agent. The provided protocols and workflows offer a standardized approach to generating robust and comparable data, facilitating informed decisions in the drug development pipeline.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The structural architecture of a molecule is fundamental to its chemical and biological activity. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Below is a summary of the crystallographic data for several compounds structurally related to 3-Pyrimidin-5-yl-benzoic acid. This comparative data highlights how variations in the heterocyclic moiety and substitution patterns influence the crystal packing and molecular conformation.

Parameter3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid[1]3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid[2]3-(4-Pyridyl)benzoic acid[3]
Molecular Formula C₁₇H₁₃N₃O₂SC₁₉H₁₆N₂O₄C₁₂H₉NO₂
Molecular Weight 323.36336.34199.20
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/cPbca
Unit Cell Dimensions a = 4.4130 Å, b = 10.458 Å, c = 16.432 Å, α = 87.79°, β = 89.90°, γ = 80.48°a = 11.1523 Å, b = 11.2120 Å, c = 13.9255 Å, β = 102.827°a = 13.839 Å, b = 7.013 Å, c = 19.469 Å
Volume (ų) 747.41697.791890
Z (Molecules/Unit Cell) 248
Key Structural Feature Pyrimidinyl and pyridinyl rings are not coplanar (dihedral angle of 11.17°). Molecules form dimers via O—H···N hydrogen bonds.[1]The [(pyridin-4-yl)methoxy]benzoic acid unit is nearly planar. Molecules form chains via O—H···N hydrogen bonds.[2]The benzene and pyridine rings are not planar (dihedral angle of 32.14°). Molecules form infinite chains via O—H···N hydrogen bonds.[3]

Analysis of Intermolecular Interactions and Molecular Conformation

The non-covalent interactions between molecules in the crystalline state, such as hydrogen bonds and π-π stacking, are critical in determining the overall crystal structure and can influence physical properties like solubility and melting point.

  • Hydrogen Bonding : In the analyzed compounds, a recurring motif is the formation of hydrogen bonds involving the carboxylic acid group and a nitrogen atom from the heterocyclic ring (pyridine or pyrimidine). For example, in both 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid and 3-(4-Pyridyl)benzoic acid, O—H···N hydrogen bonds link molecules into dimers or infinite chains, respectively[1][3].

  • Molecular Planarity : The dihedral angle between the benzoic acid ring and the attached heterocyclic ring is a key conformational feature. In 3-(4-Pyridyl)benzoic acid, this angle is 32.14°, indicating a significant twist between the two rings[3]. Conversely, the pyrimidinyl and pyridinyl rings in 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid are nearly coplanar, with a dihedral angle of only 11.17°[1]. These variations can impact how the molecules pack in the crystal lattice and how they interact with biological targets.

  • Other Interactions : C—H···π interactions are also observed, contributing to the stability of the crystal packing. In 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, these interactions occur between a methylene H atom and a phenyl ring[1].

Experimental Protocols

The structural characterization of novel compounds like this compound relies on a combination of spectroscopic and crystallographic techniques.

3.1 Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include DMF, ethanol, or mixtures of solvents[1][3]. Hydrothermal synthesis can also be employed[2].

  • Data Collection : A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART CCD). The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated[2].

  • Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, often using direct methods (e.g., SHELXS97). The initial structural model is then refined using least-squares minimization (e.g., SHELXL97) to achieve the best fit between the observed and calculated diffraction data[2].

  • Data Validation : The final structure is validated using tools like checkCIF to ensure its quality and correctness.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides information about the chemical environment of atoms within a molecule.

  • Sample Preparation : A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition : 1H and 13C NMR spectra are acquired on an NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the molecular structure[4][5]. For instance, in related benzoic acid derivatives, the carboxylic acid proton typically appears as a broad singlet at δ 12-13 ppm in the 1H NMR spectrum[5].

  • 2D NMR : Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between different parts of the molecule.

3.3 Computational Chemistry

Theoretical calculations are often used to complement experimental data.

  • Methods : Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are employed to optimize the molecular geometry and predict various properties.

  • Applications : These methods can be used to calculate geometrical parameters, analyze frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential (MEP), which provides insights into chemical reactivity and intermolecular interactions.

Visualizations: Workflows and Structural Comparisons

Experimental Workflow for Structural Elucidation

The following diagram outlines the typical workflow for the synthesis and structural characterization of a novel benzoic acid derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_characterization Characterization & Application A Starting Materials (e.g., 3-bromobenzoic acid, pyrimidine-5-boronic acid) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Single Crystal Growth C->E I Biological Activity Screening D->I F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Computational Modeling (DFT, MEP) G->H G->I J Structure-Activity Relationship (SAR) I->J G A Target Identification B Lead Compound Discovery A->B C Structural Analysis (X-ray, NMR, Modeling) B->C informs D Structure-Activity Relationship (SAR) C->D E Lead Optimization D->E E->C iterative design F Preclinical Development E->F

References

Safety Operating Guide

Navigating the Disposal of 3-Pyrimidin-5-yl-benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-Pyrimidin-5-yl-benzoic acid as a hazardous chemical. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1] The primary and recommended disposal route for this compound is through an approved hazardous waste disposal facility.[1][2]

This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to safely manage and dispose of this compound, a nitrogen-containing heterocyclic carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound (CAS Number: 852180-74-6), this protocol is based on best practices for the disposal of related chemical classes, including benzoic acid and other nitrogenous heterocyclic compounds.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of the potential hazards associated with similar compounds. Benzoic acid, a related substance, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][4] Therefore, appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.

  • Waste Minimization : Before commencing any experiment, plan to minimize the generation of waste by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.[1]

  • Waste Segregation : Proper segregation is critical to prevent dangerous chemical reactions.[1]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[1]

    • Collect solid waste separately from liquid waste.

    • If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

  • Container and Labeling :

    • As soon as the first particle of waste is added, label the container clearly.[1] The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound".[2]

      • The accumulation start date.[1]

      • The name of the principal investigator and the laboratory location.[1]

  • Temporary Storage in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1] This area must be at or near the point of generation.

    • The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

    • Keep the waste container closed at all times, except when adding waste.[1]

  • Arranging for Waste Pickup :

    • Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for the disposal of carboxylic acids can provide some context. It is important to note that these are general recommendations and may not be applicable to this compound due to its complex structure and potential for other hazards.

Disposal MethodGeneral Guideline for Simple Carboxylic AcidsApplicability to this compound
Drain DisposalGenerally prohibited for hazardous chemicals.[2]Not Recommended.
NeutralizationDilute acid solutions (<10% v/v) with a pH between 7-9 may be eligible for drain disposal in some jurisdictions, provided they have no other contaminants.[5]Not Recommended without explicit EHS approval. The complex structure of this compound may present additional hazards.
Small QuantitiesSome simple carboxylic acids (5 or fewer carbon atoms) in quantities up to 100g or 100mL may be neutralized and drain-disposed with copious amounts of water.[6]Not Applicable. this compound is a more complex and potentially hazardous molecule.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Pyrimidin-5-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 3-Pyrimidin-5-yl-benzoic acid (CAS No. 852180-74-6), including personal protective equipment (PPE), operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment

While a specific Safety Data Sheet (SDS) for this compound from a supplier has been identified, its detailed contents were not publicly accessible. However, based on the known hazards of the parent compound, benzoic acid, and structurally related nitrogen-containing aromatic acids, this compound is anticipated to present the following hazards.[1][2][3] The recommended PPE is therefore based on a conservative assessment of these potential risks.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[4][5][6][7]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4][5][6][7][8]Prevents skin contact and irritation.
Body Protection Laboratory coat or chemical-resistant apron.[4][5][6][7]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator for powders if not handled in a fume hood.[6][7]Prevents inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

  • Preparation :

    • Read and understand the available safety information for similar compounds.

    • Ensure all necessary PPE is available and in good condition.[4][5][6]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Have a chemical spill kit readily accessible.[10][11][12][13][14]

  • Handling the Solid Compound :

    • When weighing or transferring the solid, do so carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfer.

    • Keep the container with the compound closed when not in use.

  • Dissolving the Compound :

    • Add the solid to the solvent slowly.

    • If the dissolution is exothermic, cool the container as needed.

    • Ensure the chosen solvent is compatible with the compound.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

    • Clean the work area to remove any residual contamination.

    • Decontaminate or dispose of any contaminated labware or PPE according to the disposal plan.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Size Procedure
Small Spill Isolate the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11][13] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[10][12] Clean the spill area with a suitable solvent and then with soap and water.
Large Spill Evacuate the immediate area.[10][13] Alert others and contact the appropriate emergency response personnel. Prevent the spread of the dust or liquid.[14] Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Unused Compound : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][15] Do not dispose of down the drain.[15]

  • Contaminated Materials : Any materials contaminated with the compound (e.g., gloves, paper towels, absorbent from spills) should be placed in a sealed, labeled hazardous waste container for disposal.[15]

  • Empty Containers : Unless thoroughly decontaminated, empty containers should be treated as hazardous waste and disposed of accordingly.[1]

As a nitrogen-containing organic compound, it should be segregated with other non-halogenated organic wastes.[16]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Ready Spill Kit prep_workspace->prep_spill handle_weigh Weigh Compound Carefully prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Workspace handle_transfer->post_clean disp_waste Segregate Chemical Waste handle_transfer->disp_waste post_wash Wash Hands post_clean->post_wash disp_ppe Dispose of Contaminated PPE post_clean->disp_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyrimidin-5-yl-benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Pyrimidin-5-yl-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.